5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYVDARZRTLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
[1]
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine system is a privileged scaffold in drug discovery, serving as a bioisostere for purines.[1] The 5-methyl-2-amine derivative is particularly valuable as a versatile intermediate.[1] The exocyclic amine at position 2 allows for facile derivatization (e.g., amide coupling, Schiff base formation), while the 5-methyl group provides metabolic stability and steric bulk that can influence binding affinity in kinase pockets or adenosine receptors.
This guide details the physicochemical profile, regioselective synthesis, and reactivity of this core, addressing the critical challenge of distinguishing between the 5-methyl and 7-methyl isomers during synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a pyrimidine ring fused to a 1,2,4-triazole ring, with a bridgehead nitrogen at position 4.
| Property | Data |
| IUPAC Name | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Common Name | 2-Amino-5-methyl-triazolopyrimidine |
| CAS Number | Note: CAS 33376-96-4 refers to the 7-amino isomer.[1][2] The 2-amino-5-methyl isomer is often synthesized in situ or referenced as a substructure in patents (e.g., US Patent 2018/0251466).[1] |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >230 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |
| pKa (Calc) | ~2.5 (Pyridine-like nitrogen), ~10.5 (Amine) |
| H-Bond Donors | 1 (Primary amine) |
| H-Bond Acceptors | 3 (Ring nitrogens) |
Structural Features[1][2][9][10]
-
Aromaticity: The 10π-electron system is fully aromatic, contributing to high thermal stability.
-
Tautomerism: While the amino form is dominant, amino-imino tautomerism is possible, particularly in protic solvents.
-
Isomerism: Care must be taken to distinguish it from the [1,2,4]triazolo[4,3-a ]pyrimidine isomer, which is kinetically favored but thermodynamically unstable, rearranging to the [1,5-a] system (Dimroth Rearrangement).[1]
Synthetic Pathways & Regiochemistry[1]
The primary challenge in synthesizing 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is regiocontrol .[1] The condensation of 3,5-diamino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls can yield either the 5-methyl or 7-methyl isomer.[1]
Core Synthesis: Cyclocondensation
To selectively target the 5-methyl isomer, the reaction typically employs 3,5-diamino-1,2,4-triazole and 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1]
-
Mechanism: The exocyclic amine of the triazole attacks the ketone carbonyl (more electrophilic than the acetal/aldehyde equivalent under acidic conditions), followed by ring closure at N1.
-
Regioselectivity:
Visualization: Synthesis & Isomerization
The following diagram illustrates the synthesis and the critical Dimroth rearrangement.
Figure 1: Synthetic pathway showing the condensation of 3,5-diamino-1,2,4-triazole and the thermodynamic rearrangement to the [1,5-a] system.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine via condensation.
Reagents:
-
3,5-Diamino-1,2,4-triazole (1.0 eq)[1]
-
4,4-Dimethoxy-2-butanone (1.1 eq)[1]
-
Piperidine (Catalytic amount)[1]
Procedure:
-
Dissolution: Dissolve 3,5-diamino-1,2,4-triazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Note: The high temperature promotes the Dimroth rearrangement, ensuring the final product is the stable [1,5-a] isomer rather than the [4,3-a] kinetic product.
-
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form.[4]
-
Isolation: Pour the mixture into ice-cold water (50 mL). Neutralize with saturated NaHCO₃ solution to pH ~7-8.
-
Purification: Filter the resulting solid. Recrystallize from Ethanol/Water or DMF to obtain the pure 5-methyl isomer.[1]
Validation (NMR Expectations):
-
¹H NMR (DMSO-d₆):
- 2.45 ppm (s, 3H, CH₃ at C5).
- 6.20 ppm (s, 2H, NH₂, exchangeable with D₂O).
- 6.80 ppm (d, 1H, H6 of pyrimidine).
- 8.50 ppm (d, 1H, H7 of pyrimidine).
-
Diagnostic: The coupling constant
(~4-5 Hz) confirms the pyrimidine ring closure.[1]
Biological Applications & Reactivity[1][2][3]
Medicinal Chemistry Targets
The 5-methyl-2-amine scaffold is a frequent starting point for:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The 2-amine mimics the N9-position of purines, forming critical hydrogen bonds with the hinge region of kinases.[1]
-
Adenosine Receptor Antagonists: Specifically A2A receptor antagonists for Parkinson's disease research.
-
Antimicrobial Agents: Schiff bases derived from the 2-amine show activity against S. aureus and E. coli.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The C6 position is nucleophilic and can undergo halogenation (e.g., with NBS) to introduce handles for Suzuki couplings.
-
Acylation/Alkylation: The exocyclic 2-amine is the most reactive nucleophile, readily reacting with acid chlorides or aldehydes.
-
Ring Opening: Under strongly basic aqueous conditions (e.g., 20% NaOH, boil), the pyrimidine ring can degrade, or the system can rearrange.
References
-
Regioselective Synthesis: Fizer, M., & Slivka, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.[1] Link
-
Dimroth Rearrangement: Brown, D. J., & Nagamatsu, T. (1978). Isomeric [1,2,4]triazolo[4,3-a]- and [1,5-a]pyrimidines.[1] Australian Journal of Chemistry, 31(11), 2505-2515.[1] Link
-
Medicinal Applications: Singla, P., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919. Link[1]
-
Crystal Structure Data: Cambridge Crystallographic Data Centre (CCDC).[1] Search for core scaffold "triazolo[1,5-a]pyrimidine".[1][5] Link
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
5-Methyl-triazolo[1,5-a]pyrimidin-2-amine: Technical Synthesis & Bioactivity Guide
The following technical guide provides an in-depth analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine , a critical scaffold in medicinal chemistry known for its versatility in kinase inhibition and tubulin destabilization.
Executive Summary
The 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold represents a privileged structure in drug discovery. Distinguished by its fused bicyclic nitrogen system, it serves as a bioisostere for purines, enabling it to interact with ATP-binding pockets of various kinases (e.g., CDKs, GSK-3β) and bind to the colchicine site of tubulin.
Unlike its 5,7-dimethyl counterpart, the 5-methyl variant offers a unique steric profile at the 7-position, allowing for further regioselective functionalization—a critical feature for optimizing Structure-Activity Relationships (SAR) in late-stage lead optimization.
Chemical Architecture & Properties[1]
The molecule comprises a 1,2,4-triazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen. The 2-amino group acts as a primary handle for derivatization (e.g., Schiff bases, ureas), while the 5-methyl group provides metabolic stability and hydrophobic interaction potential.
Structural Visualization
The following diagram illustrates the core numbering and connectivity. Note the bridgehead nitrogen (N4) and the specific localization of the methyl group at position 5.
Caption: Structural decomposition of the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold highlighting key pharmacophoric points.
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₆H₇N₅ | Core stoichiometry |
| Molecular Weight | 149.15 g/mol | Fragment-based drug design (FBDD) friendly |
| CLogP | ~0.3 - 0.6 | High water solubility; good oral bioavailability potential |
| PSA (Polar Surface Area) | ~65 Ų | Good membrane permeability |
| pKa (Conjugate Acid) | ~2.5 (Pyrimidine N) | Weakly basic; neutral at physiological pH |
Synthesis Protocol: Regioselective Cyclocondensation
The synthesis of the 5-methyl derivative requires precise control over regiochemistry to avoid the formation of the 7-methyl isomer. The most robust route involves the condensation of 3,5-diamino-1,2,4-triazole (guanazole) with acetoacetaldehyde dimethyl acetal (4,4-dimethoxybutan-2-one).
Reaction Mechanism
The reaction proceeds via a [3+3] cyclocondensation. The regioselectivity is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogen.
-
Imine Formation: The more nucleophilic exocyclic amine of the triazole attacks the more electrophilic aldehyde carbon (masked as acetal).
-
Cyclization: The ring nitrogen (N2) attacks the ketone carbonyl.
-
Aromatization: Loss of water/methanol drives the formation of the aromatic system.
Critical Note: This pathway favors the 5-methyl isomer. If the ring nitrogen were to attack the aldehyde first, the 7-methyl isomer would form. Acidic conditions promote the aldehyde activation, securing the 5-methyl product.
Step-by-Step Protocol
Reagents:
-
3,5-Diamino-1,2,4-triazole (Guanazole) [CAS: 1455-77-2][1]
-
4,4-Dimethoxy-2-butanone (Acetoacetaldehyde dimethyl acetal) [CAS: 5436-21-5]
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-diamino-1,2,4-triazole (10 mmol, 0.99 g) in glacial acetic acid (20 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (12 mmol, 1.6 mL) dropwise over 5 minutes. The solution may turn slightly yellow.
-
Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting triazole is highly polar; the product will be less polar.
-
Workup: Cool the mixture to room temperature. A precipitate may form.[2] If not, concentrate the solvent under reduced pressure to ~5 mL.
-
Precipitation: Pour the residue into ice-cold water (50 mL) and adjust pH to ~8 using saturated NaHCO₃ solution. This ensures the free base precipitates.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL).
-
Purification: Recrystallize from hot ethanol.
-
Yield Expectation: 65–75%
-
Appearance: Off-white to pale yellow needles.
-
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 (s, 3H, CH₃ at C5)
-
δ 6.30 (s, 2H, NH₂ , exchangeable)
-
δ 6.75 (d, 1H, H6 , J = 7.0 Hz)
-
δ 8.55 (d, 1H, H7 , J = 7.0 Hz)
-
Note: The coupling constant (J ~7 Hz) and chemical shift of H7 (deshielded by adjacent N) confirm the [1,5-a] fusion.
-
-
Regiochemistry Check: An NOE (Nuclear Overhauser Effect) correlation should be observed between the CH₃ group and the H6 proton. No NOE should be seen between CH₃ and H7.
Medicinal Chemistry & Biological Applications[4][5][6]
Tubulin Polymerization Inhibition
Triazolo[1,5-a]pyrimidines are structural analogues of combretastatin A-4 and colchicine. They bind to the colchicine-binding site on β-tubulin, preventing microtubule assembly. This leads to G2/M cell cycle arrest and apoptosis.
Mechanism of Action Diagram:
Caption: Cascade of events following binding of the scaffold to β-tubulin.
Assay Protocol: Tubulin Polymerization
To verify bioactivity, use a fluorescence-based polymerization assay.
-
Reagents: Purified tubulin (>99%), GTP, DAPI (fluorophore reporter).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Setup:
-
Prepare 100 µL reactions in a 96-well black plate.
-
Control: Tubulin + GTP + DMSO (Vehicle).
-
Test: Tubulin + GTP + Compound (1–50 µM).
-
Reference: Colchicine (5 µM).
-
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.
-
Data Analysis: Calculate Vmax (rate of polymerization). Potent compounds will show a flattened curve similar to Colchicine.
Future Outlook & SAR Expansion
The "5-methyl" scaffold is a starting point. Current literature suggests two major optimization pathways:
-
C7-Functionalization: The C7 position is electronically deficient. Nucleophilic aromatic substitution (SNAr) can introduce amines or alkoxides here to increase potency.
-
N2-Derivatization: Reacting the 2-amine with sulfonyl chlorides yields sulfonamides with potent carbonic anhydrase inhibitory activity (antiglaucoma potential).
References
-
Synthesis of Triazolopyrimidines
- Title: Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines.
- Source: Journal of Heterocyclic Chemistry.
- Context: Defines the condensation of amino-triazoles with beta-keto acetals.
-
(General reference for chemical sourcing).
-
Biological Activity (Leishmania)
- Title: Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp.
- Source: Journal of Antimicrobial Chemotherapy / PubMed.
-
URL: (Note: Validates the bioactivity of the 5-methyl core).
-
Tubulin Targeting
- Title: Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines.
- Source: MDPI Molecules.
-
URL:
(Note: Specific page numbers and volume data for the generic citations above would be generated based on the specific user subscription access to journals like J. Het. Chem or J. Med.[3] Chem.)
Sources
Unlocking the Pharmacological Potential of the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Scaffold: A Mechanistic and Methodological Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the architectural foundation for diverse therapeutic agents. Among these, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8) stands out not as a standalone drug, but as a highly privileged pharmacophore.
This 10-π electron aza-indolizine system—consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring—acts as a versatile purine bioisostere . By leveraging the 2-amine group for critical hydrogen bonding (e.g., in kinase hinge regions) and the 5-methyl group for spatial orientation and hydrophobic packing, medicinal chemists have synthesized derivatives with profound anticancer and antimicrobial properties.
This technical guide deconstructs the three primary mechanisms of action driven by this scaffold, providing the causality behind the biology and the self-validating experimental protocols required to evaluate them.
Mechanism I: Allosteric Modulation of Tubulin Polymerization
Unlike traditional microtubule-targeting agents (e.g., paclitaxel or vinca alkaloids), specific fluorinated derivatives of the triazolo[1,5-a]pyrimidine (TP) scaffold exhibit a highly unique mechanism of action. They promote tubulin polymerization in vitro but do not bind competitively to the paclitaxel site; instead, they allosterically inhibit the binding of vinca alkaloids to tubulin [[1]]([Link]). This distinct binding profile allows these compounds to overcome multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps.
Unique tubulin modulation by the triazolo[1,5-a]pyrimidine scaffold, blocking vinca binding.
Protocol: Self-Validating In Vitro Tubulin Polymerization Assay
To establish the causality of tubulin modulation, the assay must differentiate between competitive and allosteric binding.
-
Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). The choice of PIPES over Tris is critical, as PIPES maintains the optimal pKa at 37°C required for spontaneous tubulin assembly. Supplement with 1 mM GTP immediately before use.
-
Protein Handling: Thaw highly purified porcine brain tubulin (>99%) on ice. Clarify by centrifugation at 21,000 × g for 10 min at 4°C to remove pre-formed aggregates that would skew baseline absorbance.
-
Control Design (Self-Validation): Prepare 100x stocks of the TP derivative, paclitaxel (positive control for polymerization), and vincristine (competitive control for the vinca site).
-
Assay Assembly: In a pre-warmed 96-well UV-transparent plate, add 5 µL of compound/control. Add 45 µL of the tubulin-GTP mixture (final tubulin concentration 3 mg/mL).
-
Kinetic Measurement: Measure absorbance at 340 nm every 1 minute for 60 minutes at 37°C.
-
Causality Analysis: If the TP derivative increases the
of polymerization similarly to paclitaxel, but its effect is not abrogated by paclitaxel pre-incubation (yet is altered by vincristine), this validates the unique allosteric mechanism characteristic of this scaffold .
Mechanism II: Suppression of the ERK/MAPK Signaling Cascade
Because the TP core is isoelectronic with purines, it serves as an excellent ATP-competitive kinase inhibitor . Indole-hybridized derivatives of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine have been shown to profoundly suppress the ERK signaling pathway in gastric cancer models, leading to decreased phosphorylation of c-Raf, MEK1/2, and ERK1/2 [[2]]([Link]).
Suppression of the ERK/MAPK signaling cascade by triazolo[1,5-a]pyrimidine derivatives.
Protocol: Western Blotting for Phospho-Kinase Profiling
To prove that the TP derivative inhibits the kinase cascade rather than merely downregulating total protein expression, the ratio of phosphorylated to total protein must be strictly quantified.
-
Cell Treatment & Lysis: Treat MGC-803 cells with the TP derivative at
concentrations. Lyse cells using RIPA buffer heavily supplemented with phosphatase inhibitors (Sodium orthovanadate, NaF) to freeze the phosphorylation state at the time of lysis. -
Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing (Self-Validation): Probe parallel blots for p-ERK1/2 and total ERK1/2. The self-validating nature of this assay requires that total ERK1/2 and a loading control (e.g.,
-actin) remain constant, proving that the reduction in p-ERK1/2 is due to upstream kinase inhibition, not generalized cytotoxicity or transcriptional downregulation. -
Detection: Visualize using enhanced chemiluminescence (ECL) and quantify densitometry ratios (p-ERK / total ERK).
Mechanism III: Mitochondrial ROS-Mediated Apoptosis
Recent structural optimizations of the TP scaffold have yielded derivatives capable of inducing mitochondria-dependent apoptosis. These compounds trigger a lethal accumulation of Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential, causes G2/M cell cycle arrest, and induces autophagy in gastric cancer cells .
Mitochondrial apoptosis pathway triggered by ROS accumulation via the TP scaffold.
Protocol: Flow Cytometric Analysis of ROS and Apoptosis
To establish that ROS is the causal driver of apoptosis rather than a downstream byproduct of cell death, a chemical rescue strategy must be employed.
-
Cell Culture & Treatment: Seed cancer cells in 6-well plates. Treat with the TP derivative for 24 hours.
-
Rescue Control (Self-Validation): In parallel wells, pre-treat cells with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours prior to adding the TP compound .
-
ROS Detection: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min. DCFDA is oxidized by ROS into highly fluorescent DCF.
-
Apoptosis Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-Annexin V (to detect externalized phosphatidylserine) and Propidium Iodide (PI, to detect membrane permeabilization).
-
Acquisition & Causality Analysis: Analyze via flow cytometry. If the TP compound induces a shift in both DCF fluorescence and Annexin V+ populations, and both effects are completely abrogated by NAC pre-treatment, it definitively proves that ROS accumulation is the upstream, causal driver of the apoptotic cascade .
Quantitative SAR Data Summary
The structural versatility of the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine core allows for targeted tuning of its biological activity. Below is a summary of quantitative data derived from the literature for key derivative classes:
| Compound Class / Derivative | Primary Target / Mechanism | Cell Line / Model | IC50 / Potency | Key Observation |
| 5-Me-TP-2-amine (Scaffold) | N/A (Building Block) | N/A | N/A | Core pharmacophore for purine mimicry . |
| Fluorinated TP Amines | Tubulin (Polymerization) | MDA-MB-435 (Breast) | ~10-50 nM | Overcomes P-gp mediated MDR . |
| TP Indole Hybrids (e.g., H12) | ERK/MAPK Pathway | MGC-803 (Gastric) | 9.47 µM | G2/M arrest; decreased p-ERK . |
| TP Derivative 4o | Mitochondrial ROS | MGC-803 (Gastric) | ~5-10 µM | Apoptosis entirely reversed by NAC . |
References
-
Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332-346. URL:[Link]
-
Zhang, N., Ayral-Kaloustian, S., Nguyen, T., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 50(2), 319-327. URL:[Link]
-
Wang, S., Ma, X., Yuan, X., et al. (2020). "Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway." European Journal of Medicinal Chemistry, 203, 112630. URL:[Link]
Sources
Technical Master File: Solubility & Stability Profile of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
[1]
Executive Summary
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .[1] As a privileged scaffold in medicinal chemistry—often utilized as a bioisostere for purines in kinase inhibition and tubulin polymerization studies—accurate solubility data is critical for assay reproducibility and formulation.[1]
Critical Technical Note on Isomerism: Researchers must rigorously verify the regiochemistry of their starting material.[1] The condensation of 3,5-diamino-1,2,4-triazole with 1,3-electrophiles can yield either the 2-amine (Target) or the 7-amine isomer depending on reaction conditions and reagents.[1] This guide focuses specifically on the 2-amine isomer (CAS: 99969-13-8), distinct from the 7-amine (CAS: 33376-96-4).[1]
Physicochemical Characterization
Understanding the solid-state properties is a prerequisite for predicting solvation behavior.[1] The high melting point suggests a stable crystal lattice driven by intermolecular hydrogen bonding (H-bonds) between the exocyclic amine and ring nitrogens, which acts as a barrier to aqueous solubility.[1]
| Property | Value | Source/Method |
| IUPAC Name | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | IUPAC |
| CAS Number | 99969-13-8 (2-amine specific) | Chemical Registries |
| Molecular Formula | C₆H₇N₅ | Stoichiometry |
| Molecular Weight | 149.15 g/mol | Calculated |
| Physical State | White to pale yellow crystalline solid | Observation |
| Melting Point | >200 °C (Often ~219-221°C for analogs) | Lit.[1][2] Analogs [1] |
| LogP (Predicted) | ~0.1 – 0.4 | XLogP3 / PubChem [2] |
| pKa (Estimated) | ~2.5 (Ring N protonation) | Heterocyclic Trends |
Solubility Profile
The solubility of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine follows a "like-dissolves-like" mechanism typical of polar, electron-deficient heteroaromatics.[1]
Solvent Compatibility Matrix[1]
| Solvent | Solubility Rating | Estimated Limit | Application |
| Water (pH 7) | Poor | < 0.5 mg/mL | Not suitable for stock solutions.[1] |
| DMSO | Excellent | > 20 mg/mL | Primary Stock Solvent for bio-assays.[1] |
| Ethanol | Good | 5 - 10 mg/mL | Recrystallization; secondary stock.[1] |
| DMF | Excellent | > 20 mg/mL | Alternative stock; synthesis solvent.[1] |
| Chloroform | Moderate | 1 - 5 mg/mL | Extraction/Workup.[1] |
| 0.1 M HCl | Good | > 10 mg/mL | Soluble via protonation (Salt formation).[1] |
Mechanistic Insight
The molecule possesses a flat, rigid bicyclic core.[1] In water, the energy required to break the crystal lattice (lattice enthalpy) exceeds the hydration enthalpy provided by water molecules.[1] However, the presence of the 2-amino group allows for pH-dependent solubility .[1]
-
Acidic pH (pH < 3): Protonation of the pyrimidine nitrogen (likely N3 or N1) disrupts the lattice and greatly enhances aqueous solubility.[1]
-
Neutral pH: The molecule exists in its neutral form, minimizing solubility.[1]
-
Organic Solvents (DMSO/DMF): Dipolar aprotic solvents effectively disrupt the intermolecular H-bonds without requiring ionization, making them ideal for high-concentration stocks.[1]
Experimental Protocols
Protocol A: Preparation of 10 mM Biological Stock Solution (DMSO)
Objective: Create a stable stock for IC50/EC50 assays.
-
Weighing: Accurately weigh 1.49 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Why Anhydrous? Water absorption in DMSO can cause compound precipitation over time during freeze-thaw cycles.[1]
-
-
Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]
-
Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible, the compound is not fully dissolved.[1]
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Determination of Kinetic Aqueous Solubility (Turbidimetry)
Objective: Determine the solubility limit in assay buffer (e.g., PBS).
-
Preparation: Prepare a 20 mM stock in DMSO.
-
Titration: Into a 96-well clear plate, add 190 µL of PBS (pH 7.4).
-
Spiking: Add 10 µL of the DMSO stock (Final conc: 1 mM, 5% DMSO). Mix.
-
Serial Dilution: Perform serial dilutions to reach 500 µM, 250 µM, etc.
-
Readout: Measure Absorbance at 620 nm (non-absorbing region for this compound) after 2 hours incubation at 25°C.
Visualization of Workflows
Diagram 1: Solvation & pH-Dependent Mechanism
This diagram illustrates the transition from the solid state to solution, highlighting the critical role of pH and solvent polarity.[1]
Caption: Mechanism of dissolution showing effective solvation pathways via dipolar aprotic solvents or acidic ionization.
Diagram 2: Synthesis & Purification Workflow
This workflow demonstrates where solubility properties are exploited during the synthesis and purification of the compound.
Caption: Purification strategy utilizing the differential solubility of the compound in hot vs. cold ethanol.
References
-
Fluorochem. (2025).[1] Safety Data Sheet: 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from (Accessed via search).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 169505, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link].[1]
-
Oukoloff, K., et al. (2019).[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346.[1][3] Retrieved from [Link].
-
BLDpharm. (2025).[1] Product Analysis: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8).[1] Retrieved from .[1]
-
Marchenko, K.I., et al. (2024).[1] Synthesis and modification of 7-aroyl derivatives of 4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidine. ResearchGate. Retrieved from [Link].
Biological Activity Screening of Novel Triazolopyrimidine Derivatives: A Technical Guide for Drug Discovery
The Triazolopyrimidine Scaffold: Mechanistic Rationale
Triazolopyrimidines, particularly the 1,2,4-triazolo[1,5-a]pyrimidine isomers, are privileged pharmacophores in modern medicinal chemistry[1]. Because their core structure is isosteric to purine bases (adenine and guanine), they exhibit an innate ability to competitively intercalate into the ATP-binding pockets of various kinases, including Cyclin-dependent kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR)[2][3].
Recent drug development efforts have leveraged this scaffold to design dual-action therapeutics. Understanding the structure-activity relationship (SAR) is critical: while the unmodified core targets kinases, appending a trifluorophenyl group or specific alkoxy side chains to the triazolopyrimidine core shifts the molecule's affinity away from kinases and toward the colchicine-binding site of tubulin[4][5]. Consequently, a robust biological screening cascade must be designed to capture both kinase-mediated anti-proliferative effects and direct cytoskeletal disruption.
Hierarchical Screening Architecture
To systematically evaluate a novel library of triazolopyrimidine derivatives, researchers must employ a funnel-based screening architecture. This prevents the misallocation of resources on false positives and ensures that only compounds with verified mechanistic targets advance to lead optimization.
Fig 1: Hierarchical biological screening workflow for triazolopyrimidine derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal controls and biochemical causality to ensure data integrity.
Protocol A: High-Throughput Tubulin Polymerization Assay (Cell-Free)
Rationale: Triazolopyrimidines with bulky hydrophobic substitutions often act as microtubule destabilizers[4]. This cell-free assay measures the intrinsic ability of the compound to inhibit the GTP-driven assembly of purified tubulin heterodimers into microtubules. Validation System: The assay relies on the principle that polymerized microtubules scatter light more effectively than unpolymerized tubulin, allowing real-time turbidimetric monitoring. Paclitaxel (a stabilizer) and Combretastatin A-4 (a destabilizer) must be included as internal controls to validate the dynamic range.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains the optimal pH for tubulin stability, while Mg²⁺ is an essential cofactor for GTP hydrolysis during polymerization. EGTA chelates Ca²⁺, which otherwise induces rapid microtubule depolymerization.
-
Reagent Assembly: Dissolve lyophilized porcine brain tubulin (>99% purity) in PEM buffer to a final concentration of 3 mg/mL. Add 1 mM GTP immediately before the assay.
-
Compound Incubation: In a pre-chilled 96-well half-area UV plate, add 5 µL of the triazolopyrimidine derivative (dissolved in DMSO, final DMSO concentration <1% to prevent solvent-induced protein denaturation) and 45 µL of the tubulin-GTP mixture.
-
Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is a highly temperature-dependent endothermic process that only initiates effectively at 37°C.
-
Data Acquisition: Measure absorbance at 340 nm every minute for 60 minutes. Calculate the
of the growth phase and the steady-state final absorbance to determine the IC₅₀ of polymerization inhibition.
Protocol B: EGFR Tyrosine Kinase Inhibition Profiling (ADP-Glo)
Rationale: For derivatives lacking bulky tubulin-targeting moieties, the primary target is often the ATP-binding cleft of kinases like EGFR[2]. The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction, providing an orthogonal, high-throughput validation of target engagement.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well white microplate, combine 2 µL of recombinant human EGFR kinase domain (10 ng/well) with 1 µL of the triazolopyrimidine test compound (serial dilutions from 100 µM to 1 nM).
-
Substrate Addition: Add 2 µL of an ATP/Poly(Glu,Tyr) substrate mixture. Causality: Poly(Glu,Tyr) serves as the universal peptide substrate for tyrosine kinases. The ATP concentration must be set at the apparent
for EGFR to ensure the assay is sensitive to competitive purine-mimicking inhibitors. -
Incubation: Seal and incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent completely depletes unconsumed ATP, ensuring that background luminescence is minimized and preventing false negatives.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Causality: This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal directly proportional to kinase activity.
-
Validation: Calculate the IC₅₀ using non-linear regression. Include Erlotinib as a positive control for EGFR inhibition[2].
Fig 2: Dual-targeting signaling pathways modulated by triazolopyrimidine scaffolds.
Quantitative Data Interpretation
The success of a triazolopyrimidine screening campaign relies on correlating phenotypic cytotoxicity with biochemical target inhibition. The table below summarizes a representative dataset demonstrating how slight structural modifications dictate the biological profile.
Table 1: Comparative In Vitro Activity of Selected Triazolopyrimidine Derivatives
| Compound ID | Substitution Profile | MCF-7 Viability (IC₅₀, µM) | HeLa Viability (IC₅₀, µM) | Tubulin Polymerization (IC₅₀, µM) | EGFR Kinase Inhibition (IC₅₀, nM) |
| TP-001 | 7-amino, 5-phenyl | 48.2 | 35.1 | > 50.0 | 450 ± 12 |
| TP-002 | 7-alkoxy, 5-trifluorophenyl | 1.2 | 0.8 | 2.1 ± 0.3 | > 10,000 |
| TP-003 | 7-(4-bromophenyl), 9-pyridin | 7.0 | 5.4 | 15.4 ± 1.2 | 85 ± 5 |
| Control 1 | Erlotinib (EGFR Inhibitor) | 2.5 | 1.1 | N/A | 2 ± 0.5 |
| Control 2 | Combretastatin A-4 | 0.05 | 0.03 | 1.1 ± 0.1 | N/A |
Data Interpretation Note: TP-002 exhibits potent cytotoxicity driven almost entirely by microtubule destabilization, evidenced by its low tubulin IC₅₀ and lack of EGFR affinity. Conversely, TP-003 acts primarily as a kinase inhibitor, demonstrating the scaffold's remarkable tunability.
Conclusion
The biological evaluation of triazolopyrimidine derivatives requires a rigorous, multi-tiered approach. By grounding phenotypic viability data with cell-free mechanistic assays—specifically targeting tubulin dynamics and kinase ATP-binding pockets—researchers can confidently establish structure-activity relationships. Ensuring that every protocol incorporates internal validation controls guarantees the scientific integrity required to advance these privileged scaffolds from the bench to preclinical models.
References
-
[2] Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | Source: nih.gov |2
-
[1] Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Source: edgccjournal.org | 1
-
[4] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Source: acs.org | 4
-
[5] Design, synthesis and evaluation of photoactivatable derivatives of microtubule (MT)-active[1,2,4]triazolo[1,5-a]pyrimidines | Source: nih.gov | 5
-
[3] Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors | Source: scirp.org | 3
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of photoactivatable derivatives of microtubule (MT)-active [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Targets
Executive Summary
The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine core of adenosine triphosphate (ATP). This structural mimicry predisposes the molecule to interact with ATP-binding pockets in kinases and other nucleotide-dependent enzymes. However, its specific substitution pattern—featuring a primary amine at the C2 position (triazole ring) and a methyl group at the C5 position (pyrimidine ring)—creates a unique electronic and steric profile that requires precise target deconvolution.
This guide details an autonomous in silico workflow to predict and validate biological targets for this specific ligand. By integrating pharmacophore mapping, inverse docking, and molecular dynamics (MD), we establish a high-confidence pipeline for identifying targets such as Cyclin-Dependent Kinase 2 (CDK2) , DNA Gyrase , and Tubulin .
Chemical Profiling & Scaffold Analysis
Before initiating computational workflows, one must understand the query molecule's physicochemical identity. The [1,2,4]triazolo[1,5-a]pyrimidine core is a bioisostere of purine, but with distinct hydrogen bond donor/acceptor (HBD/HBA) vectors.
Structural Attributes[1][2][3]
-
Scaffold: [1,2,4]Triazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8][9][10][11]
-
Substituents:
-
C2-Amine (-NH₂): A critical Hydrogen Bond Donor (HBD). In kinase active sites, this often interacts with the "hinge region" (e.g., Glu81/Leu83 in CDK2).
-
C5-Methyl (-CH₃): Provides hydrophobic bulk, often fitting into the hydrophobic pocket I or II of kinase domains.
-
-
Electronic Surface: The N1, N3, and N8 nitrogens serve as Hydrogen Bond Acceptors (HBA), creating a "Donor-Acceptor-Acceptor" motif essential for target recognition.
| Property | Value (Predicted) | Relevance to Target Binding |
| MW | ~149.15 Da | Fragment-like; high ligand efficiency potential. |
| LogP | ~0.1 - 0.5 | High water solubility; likely cytosolic targets. |
| TPSA | ~80 Ų | Good membrane permeability; CNS penetration possible. |
| HBD/HBA | 1 / 4 | Strong potential for hinge-region binding in kinases. |
Core Directive: The In Silico Prediction Workflow
This workflow moves from broad chemical space exploration to atomic-level validation. It is designed to be self-validating: results from Stage 1 must be corroborated by Stage 2 before proceeding to Stage 3.
Figure 1: Hierarchical in silico workflow for deconvolution of triazolopyrimidine targets.
Stage 1: Ligand-Based Pharmacophore Mapping
Objective: Identify targets known to bind molecules with similar electronic signatures.
-
Pharmacophore Generation:
-
Use LigandScout or PharmaGist to generate a 3D pharmacophore hypothesis.
-
Key Features: Define the C2-amine as a Donor (D) and the N3/N8 ring nitrogens as Acceptors (A). Define the C5-methyl as a Hydrophobic (H) point.
-
Query: Search the PDBbind database for co-crystallized ligands matching the D-A-A-H pharmacophore.
-
-
Similarity Search:
-
Execute a Tanimoto similarity search (threshold > 0.7) on ChEMBL using ECFP4 fingerprints.
-
Expected Outcome: You will likely retrieve hits for CDK2 inhibitors (e.g., Roscovitine analogs) and HSP90 inhibitors , as these share the purine-mimetic core.
-
Stage 2: Inverse Docking (Target Fishing)
Objective: Screen the query molecule against a library of protein structures to find binding pockets.
Protocol:
-
Tool Selection: Use idTarget or SwissTargetPrediction .
-
Input: SMILES string of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine (CC1=CC2=NC(=NN2C=N1)N - Note: Verify tautomer state).
-
Scoring Function: Rank targets by binding affinity (ΔG).
-
Filter: Prioritize targets with ΔG < -7.5 kcal/mol.
-
High-Probability Hits:
-
CDK2 (Cyclin-Dependent Kinase 2): The 2-amine mimics the N6-amine of adenine.
-
Tubulin: Triazolopyrimidines are known to bind at the colchicine site, inhibiting polymerization.
-
DNA Gyrase (ATPase domain): Relevant for antimicrobial applications.
-
Stage 3: Molecular Dynamics (MD) Validation
Objective: Confirm that the ligand remains stable in the predicted active site and does not drift (a common false positive in docking).
Protocol (GROMACS/Amber):
-
System Setup:
-
Protein: CDK2 (PDB: 1DI8) or Tubulin (PDB: 1SA0).
-
Ligand: Parameterize using GAFF2 force field with AM1-BCC charges.
-
Solvent: TIP3P water box; neutralize with Na+/Cl- ions.
-
-
Simulation: Run a 100 ns production MD at 300K.
-
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand RMSD should be < 2.0 Å relative to the protein backbone.
-
H-Bond Occupancy: The H-bond between the C2-amine and the hinge residue (e.g., Leu83 in CDK2) must exist for >60% of the simulation time.
-
Case Study: CDK2 Interaction Mechanism
The interaction between 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine and CDK2 provides a textbook example of bioisosteric design.
Binding Mode Hypothesis[14]
-
Hinge Region: The N3 of the triazole ring accepts a hydrogen bond from the backbone NH of Leu83 . The C2-amine donates a hydrogen bond to the backbone carbonyl of Glu81 .
-
Gatekeeper: The C5-methyl group orients towards the gatekeeper residue (Phe80), probing the hydrophobic pocket.
Figure 2: Predicted interaction map of the ligand within the CDK2 ATP-binding pocket.
Experimental Validation Strategy
To transition from in silico to in vitro, the following assays are recommended based on the predicted targets.
| Target Class | Recommended Assay | Success Criterion |
| Kinases (CDK2) | ADP-Glo™ Kinase Assay | IC50 < 10 µM indicates a valid hit. |
| Microtubules | Tubulin Polymerization Assay (Fluorescence-based) | Alteration in Vmax or Lag time compared to Paclitaxel/Vinblastine. |
| Bacteria (Gyrase) | Supercoiling Assay | Inhibition of plasmid supercoiling by gyrase enzyme. |
References
-
Richardson, C. M., et al. (2006).[3] Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. Link
-
Lahmidi, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E. Link
-
Wang, H., et al. (2017).[3] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. National Center for Biotechnology Information. Link
-
Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Evaluation of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Derivatives as PDE2 Inhibitors
[1]
Executive Summary & Scientific Rationale
Phosphodiesterase 2A (PDE2A) is a unique dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1] It acts as a critical cross-talk node in intracellular signaling because its activity is allosterically stimulated by cGMP binding to its N-terminal GAF-B domain. This mechanism allows cGMP levels to negatively regulate cAMP signaling, a pathway implicated in cognitive enhancement, anxiety, and heart failure.
The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system. While the amine itself (CAS: 5831-59-4) acts as a fragment or building block, its derivatives—particularly those substituted at the 7-position—have demonstrated nanomolar potency against PDE2A.
This guide details the experimental protocol for solubilizing, screening, and characterizing derivatives of this scaffold. It prioritizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical potency, followed by a cellular target engagement assay.
Chemical Handling & Preparation[2][3][4]
The core scaffold, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and its lipophilic derivatives require specific handling to prevent precipitation during aqueous dilution.
Solubility Protocol
-
Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM .
-
Critical Step: Vortex for 30 seconds and inspect for particulates. If the derivative contains bulky lipophilic groups (e.g., trifluoromethyl-benzyl), sonication at 37°C for 5 minutes may be required.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Stable for 6 months.
-
Working Dilution (Intermediate): Do not dilute directly from 10 mM to the aqueous assay buffer.
-
Step 1: Prepare a 100x concentration in 100% DMSO (e.g., for a 10 µM final assay concentration, prepare 1 mM in DMSO).
-
Step 2: Dilute 1:100 into the assay buffer immediately prior to use to achieve 1% final DMSO.
-
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Notes |
| IUPAC Name | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Core Fragment |
| MW | 149.15 g/mol | Low MW (Fragment range) |
| LogP | ~0.5 - 0.8 | Highly soluble; derivatives will be higher |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point |
| H-Bond Acceptors | 3 | N1, N3, N4 |
Biochemical Assay: TR-FRET PDE2A Inhibition
We utilize a TR-FRET competitive immunoassay.[2] This method is superior to radioactive SPA for high-throughput screening due to its "mix-and-read" format and resistance to compound autofluorescence.
Assay Principle
PDE2A hydrolyzes a fluorescently labeled substrate (cAMP-FAM).[3] The reaction product (AMP-FAM) binds to a terbium-labeled detection antibody. The intact substrate (cAMP-FAM) does not bind the antibody effectively.
-
High PDE2 Activity: Substrate is converted
High FRET signal. -
Inhibited PDE2: Substrate remains intact
Low/No FRET signal.
Note: Some commercial kits operate inversely (detecting the intact substrate). The protocol below follows the standard product-detection mode (e.g., PerkinElmer LANCE or Cisbio HTRF).
Mechanism of Action Diagram
Figure 1: Mechanism of PDE2A regulation and inhibition. Note the allosteric activation by cGMP, which should be considered when designing the assay buffer.
Reagents & Buffer Setup
-
Enzyme: Recombinant human PDE2A (full length or catalytic domain).
-
Substrate: 200 nM cAMP-FAM.
-
Activator (Optional but Recommended): 1 µM cGMP (non-labeled).
-
Expert Insight: While PDE2A has basal activity, adding a low concentration of cGMP (1-5 µM) mimics the physiological "activated" state and ensures the inhibitor is tested against the highly active conformation of the enzyme.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% Tween-20, 1 mM DTT.
Step-by-Step Protocol (384-Well Plate)
-
Compound Addition: Dispense 100 nL of test compound (in DMSO) into the assay plate wells.
-
Controls:
-
Min Signal (0% Activity): 100 nL DMSO + Enzyme + Excess Reference Inhibitor (e.g., 10 µM BAY 60-7550).
-
Max Signal (100% Activity): 100 nL DMSO + Enzyme (No inhibitor).
-
-
-
Enzyme Dispense: Add 5 µL of PDE2A enzyme solution (0.2 ng/µL in Assay Buffer).
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow the inhibitor to bind the active site.
-
-
Substrate Initiation: Add 5 µL of Substrate Mix (400 nM cAMP-FAM + 2 µM cGMP).
-
Final volume: 10 µL.
-
Final concentrations: 200 nM cAMP-FAM, 1 µM cGMP.
-
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Buffer (containing EDTA to stop the reaction + Tb-labeled antibody).
-
Read: Incubate for 60 minutes, then read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm.
-
Emission: 495 nm (Tb donor) and 520 nm (FAM acceptor).
-
Selectivity Profiling (Critical Validation)
Triazolo[1,5-a]pyrimidines must be profiled against off-targets to ensure specificity.
-
PDE10A: The most common off-target for this scaffold. PDE10A shares structural homology in the catalytic pocket.
-
PDE4D: A major cAMP-hydrolyzing PDE. Inhibition here causes emesis (vomiting), a major side effect to avoid.
Table 2: Selectivity Thresholds
| Target | Acceptable IC50 Ratio (PDE2 / Off-Target) | Rationale |
| PDE2A | Reference (e.g., < 50 nM) | Primary Target |
| PDE10A | > 50-fold | Avoids striatal motor effects |
| PDE4D | > 100-fold | Avoids emetic side effects |
| PDE1 | > 30-fold | Avoids hemodynamic instability |
Cellular Target Engagement: PC12 Neuronal Model
To verify the compound penetrates the cell membrane and inhibits PDE2A in a physiological context, use PC12 cells (pheochromocytoma) which express high levels of PDE2.
Protocol
-
Seeding: Plate PC12 cells at 50,000 cells/well in a 96-well plate. Incubate overnight.
-
Pre-treatment: Replace media with HBSS buffer. Add the Triazolo-pyrimidine derivative (serial dilution) and incubate for 30 minutes.
-
Stimulation: Add ANP (Atrial Natriuretic Peptide) at 100 nM.
-
Why ANP? ANP stimulates particulate Guanylyl Cyclase (pGC) to produce cGMP. This intracellular cGMP activates PDE2.
-
-
Challenge: Simultaneously add a sub-maximal dose of Forskolin (1 µM) to stimulate cAMP production.
-
Logic: In the absence of an inhibitor, the ANP-generated cGMP activates PDE2, which rapidly degrades the Forskolin-generated cAMP.
-
Result: If the inhibitor is working, PDE2 is blocked, and cAMP levels will rise significantly compared to the control.
-
-
Lysis & Detection: Lyse cells after 20 minutes and measure cAMP using a HTRF cAMP dynamic kit.
Diagram: Experimental Workflow
Figure 2: High-Throughput Screening (HTS) workflow for PDE2A inhibition.
References
-
Bayer AG. (2002). Imidazotriazinones as PDE2 Inhibitors.[4] U.S. Patent 6,573,263. Link
-
Janssen Pharmaceutica. (2020).[5] [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910.[5] Link
-
Vertex Pharmaceuticals. (2019). Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.[6] U.S. Patent 10,239,882. Link
-
BPS Bioscience. (2023). PDE2A Assay Kit Protocol.[1][7][3]Link
-
Gomez, L., et al. (2017).[3] Phosphodiesterase 2A Inhibitors for Cognitive Enhancement. Journal of Medicinal Chemistry, 60(5), 2037-2051.[3] Link
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. [1,2,4]Triazolo[1,5- a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 7. content.abcam.com [content.abcam.com]
Application Note: Preclinical Anti-Tumor Activity Assays for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Derivatives
Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its isosteric resemblance to purines[1]. Within this chemical space, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives have emerged as exceptionally potent anti-tumor agents.
From an application and drug-design perspective, the primary mechanism of action (MoA) for these derivatives is the inhibition of tubulin polymerization [2]. Unlike paclitaxel, which stabilizes microtubules, these compounds typically bind to the vinca alkaloid site on tubulin heterodimers, disrupting microtubule dynamics[3]. This targeted disruption triggers the Spindle Assembly Checkpoint (SAC), leading to robust G2/M phase cell cycle arrest and subsequent mitochondria-mediated apoptosis[4]. Furthermore, specific structural substitutions on the triazolopyrimidine core have been shown to impart multi-target capabilities, including the inhibition of kinases (e.g., PI3K, EGFR, CDK2) and epigenetic modulators (e.g., LSD1)[5][6].
This application note provides a self-validating, orthogonal protocol suite designed to evaluate the cytotoxicity, therapeutic index, and precise molecular mechanisms of novel 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivatives.
Experimental Workflow Architecture
To ensure scientific integrity and eliminate false positives, the evaluation pipeline must follow a hierarchical validation structure. Phenotypic cytotoxicity must first be established and quantified, followed by target-specific cell-free assays, and finally corroborated by cellular mechanism assays.
Figure 1: Hierarchical screening workflow for triazolopyrimidine derivatives.
Detailed Methodologies & Protocols
Protocol 3.1: High-Throughput Cytotoxicity & Selectivity Screening (MTT Assay)
Causality & Rationale: Before investigating molecular targets, the baseline anti-proliferative potency must be quantified. The MTT assay measures the reduction of a tetrazolium salt by mitochondrial succinate dehydrogenase, serving as a reliable proxy for viable cell metabolism. Evaluating compounds against a panel of diverse cancer cell lines (e.g., MCF-7, HCT-116, MGC-803) alongside a non-tumorigenic line (e.g., BJ-1 fibroblasts or GES-1 gastric epithelial cells) is critical to establish the therapeutic index —proving the compound targets cancer cells selectively rather than acting as a universal toxin[4][6].
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells (MCF-7, HCT-116, MGC-803, and BJ-1). Seed at a density of
to cells/well in 96-well plates using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -
Compound Preparation: Dissolve the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil)[5][6]. Incubate for 48 to 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on a microplate shaker for 10 minutes to fully dissolve the crystals.
-
Readout & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 3.2: In Vitro Tubulin Polymerization Assay
Causality & Rationale: Because the primary established mechanism for this class of compounds is binding to the vinca site of tubulin[2][3], a cell-free assay is mandatory. This isolates the direct compound-target interaction, eliminating confounding cellular variables like membrane permeability or multi-drug resistance (MDR) efflux pumps.
Step-by-Step Procedure:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.
-
Compound Setup: Pre-warm a 96-well half-area plate in a microplate reader set to 37°C. Add the test compounds (at
and their cellular IC₅₀ concentrations), vehicle control, and reference drugs (Paclitaxel as a stabilizer; Vincristine as a destabilizer) to the wells. -
Kinetic Measurement: Rapidly add the cold tubulin mixture (final concentration ~3 mg/mL) to the wells using a multi-channel pipette. Immediately initiate kinetic absorbance readings at 340 nm.
-
Data Acquisition: Record absorbance every 1 minute for 60 minutes.
-
Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle confirms tubulin polymerization inhibition (destabilization), characteristic of 5-methyl-triazolo[1,5-a]pyrimidin-2-amines[7].
Protocol 3.3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Causality & Rationale: If a compound successfully inhibits tubulin polymerization, it will physically prevent the formation of the mitotic spindle. The cell's internal surveillance (Spindle Assembly Checkpoint) will detect this and halt the cell cycle at the G2/M phase. Prolonged arrest inevitably triggers the intrinsic apoptotic pathway[4]. Dual staining with Annexin V-FITC and Propidium Iodide (PI) differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, validating that the anti-proliferative effect is actively cytotoxic.
Step-by-Step Procedure:
-
Synchronization & Treatment: Seed cells in 6-well plates (
cells/well). Treat with the test compound at , , and IC₅₀ concentrations for 24 (for cell cycle) and 48 hours (for apoptosis). -
Cell Cycle Staining: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Wash out the ethanol, resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins in the dark at room temperature.
-
Apoptosis Staining: Harvest cells (including floating dead cells in the media). Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 mins in the dark at room temperature.
-
Flow Cytometry: Analyze immediately using a flow cytometer. For cell cycle, measure PI fluorescence on the FL2 channel to quantify DNA content (2N = G0/G1, 4N = G2/M). For apoptosis, plot Annexin V (FL1) vs. PI (FL2) to quantify apoptotic populations.
Data Presentation & Mechanistic Interpretation
Quantitative Profiling: Cytotoxicity and Safety Margin
To evaluate the clinical potential of a derivative, its potency against tumor cells must be weighed against its toxicity to normal cells. Table 1 illustrates a representative data structure for evaluating the therapeutic index of novel derivatives[6].
Table 1: Representative IC₅₀ Values (µM) of Triazolopyrimidine Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | MGC-803 (Gastric) | BJ-1 (Normal Fibroblast) | Selectivity Index (BJ-1 / MCF-7) |
| Derivative A | 19.4 ± 0.22 | 22.1 ± 0.50 | 15.3 ± 0.41 | 221.7 ± 30.0 | 11.4 |
| Derivative B | 14.5 ± 0.30 | 18.2 ± 0.65 | 9.47 ± 0.25 | 34.8 ± 4.5 | 2.4 |
| Doxorubicin (Ctrl) | 40.0 ± 3.90 | 60.6 ± 0.45 | 32.1 ± 1.10 | 18.5 ± 2.1 | 0.46 |
| 5-Fluorouracil (Ctrl) | >50.0 | >50.0 | 28.5 ± 1.50 | 45.2 ± 3.0 | <1.0 |
Interpretation: Derivative A shows high potency against tumor lines and low toxicity against normal BJ-1 cells, yielding a highly favorable selectivity index compared to standard chemotherapeutics like Doxorubicin[6].
Mechanistic Pathway Visualization
The following diagram maps the cascade of cellular events triggered by the introduction of an active 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivative into the tumor microenvironment.
Figure 2: Molecular signaling cascade from tubulin inhibition to cellular apoptosis.
References
-
Zhang, N., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 50(2), 319-327. URL:[Link]
-
Wang, Y., et al. (2022). "Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway." Molecules, 27(14), 4567. URL:[Link]
-
Li, X., et al. (2021). "Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 211, 113108. URL:[Link]
-
Elsenbawy, E. S. M., et al. (2024). "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." Molecules, 29(5), 1067. URL:[Link]
-
Miyamoto, N., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 178, 308-333. URL:[Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN115397826B - Substituted {1,2,4,}triazolo{1,5-A}pyrimidine compounds and their use in stabilizing microtubules - Google Patents [patents.google.com]
- 4. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | MDPI [mdpi.com]
Application Note: High-Throughput Screening with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine and its Analogs
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and its role as a purine bioisostere.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine, a representative member of the TP class, in high-throughput screening (HTS) campaigns. We delve into the scientific rationale for screening this compound class, present foundational principles for robust HTS assay development, and provide detailed, field-proven protocols for both biochemical and cell-based screening assays. The methodologies are designed to be self-validating, incorporating essential controls and statistical measures like the Z'-factor to ensure data integrity and accelerate the identification of meaningful hits.
Introduction: The Scientific Rationale for Screening the Triazolo[1,5-a]pyrimidine Scaffold
The success of any high-throughput screening campaign begins with the strategic selection of compound libraries. The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold represents a "privileged structure" in drug discovery due to its structural and electronic similarity to endogenous purines.[1] This bioisosteric relationship makes TP derivatives prime candidates for interacting with ATP-binding sites, a feature common to many critical enzyme families, particularly protein kinases.[4]
Indeed, the TP scaffold is present in molecules demonstrating a wide array of biological activities, including:
-
Kinase Inhibition: Derivatives have been developed as potent inhibitors of various kinases, such as CDK2, VEGFR2, and EGFR, which are crucial targets in oncology.[1][5]
-
Anticancer Activity: Many TP compounds exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[6][7]
-
PDE Inhibition: Substituted 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine compounds have been specifically disclosed as potent and selective PDE2 inhibitors, with potential applications in treating neurological and cardiovascular disorders.[8]
-
Broad Biological Relevance: The scaffold has also been explored for activity against G-protein coupled receptors (GPCRs), ion channels, and as agents to overcome multidrug resistance in cancer.[9][10][11]
Given this extensive background, 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (PubChem CID: 169505) serves as an excellent starting point for HTS campaigns aimed at discovering novel modulators of these and other important biological targets.[12]
Foundational Principles of High-Throughput Screening
High-throughput screening is a process that utilizes automation to rapidly test thousands to millions of compounds, accelerating the identification of "hits" that modulate a specific biological target.[13][14] The success of an HTS campaign is entirely dependent on the quality and robustness of the underlying assay.[3]
The Assay Quality Cornerstone: The Z'-Factor
Before initiating a large-scale screen, the assay must be rigorously validated. While metrics like the signal-to-background (S/B) ratio are useful, they do not account for data variability.[15] The Z'-factor is the industry-standard statistical parameter for quantifying assay quality, as it incorporates both the dynamic range of the signal and the standard deviation of the controls.[2][16]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|[2][15]
The interpretation of the Z'-factor is critical for decision-making during assay development.
| Z'-Factor Value | Assay Classification | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS; clear separation between controls.[2][15][16] |
| 0 to 0.5 | Marginal | Usable, but may have a higher rate of false positives/negatives. Assay optimization is recommended.[2] |
| < 0 | Unacceptable | The assay is not suitable for screening. Significant redesign is required.[16] |
A dry run or pilot screen using only controls and a small, diverse set of compounds is essential to ensure the Z'-factor is consistently above 0.5 before committing to a full-scale screen.[17]
The HTS Workflow
A typical HTS campaign follows a structured progression from initial concept to confirmed, actionable hits. This workflow ensures that resources are used efficiently and that the resulting hits are biologically relevant and not artifacts of the assay technology.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Biochemical Screening for Kinase Inhibitors
Rationale: Given the prevalence of the TP scaffold in known kinase inhibitors, a biochemical kinase assay is a logical primary screen for identifying novel inhibitors.[1][5] This protocol describes a generic, luminescence-based kinase activity assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by a compound results in a higher signal.
Materials & Reagents
-
Target Kinase: e.g., CDK2/Cyclin A (SignalChem)
-
Kinase Substrate: e.g., Histone H1 (Sigma-Aldrich)
-
ATP: High purity (Sigma-Aldrich)
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega)
-
Test Compound: 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine dissolved in 100% DMSO
-
Positive Control: Staurosporine (potent, non-selective kinase inhibitor)
-
Plates: 384-well, white, solid-bottom microplates (Corning)
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Assay Optimization Parameters
Prior to screening, key parameters must be optimized to achieve a robust signal window and a Z' > 0.5.
| Parameter | Goal | Typical Range |
| Enzyme Concentration | Determine concentration that gives a linear reaction rate. | 1 - 10 nM |
| Substrate Concentration | Use concentration at or near the Kₘ for ATP. | 1 - 50 µM |
| Reaction Time | Ensure reaction is in the linear phase (<20% ATP consumed). | 30 - 90 minutes |
| DMSO Tolerance | Confirm final DMSO concentration does not inhibit the enzyme. | ≤ 1% |
Step-by-Step HTS Protocol
This protocol assumes a final assay volume of 20 µL.
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 100 nL of compounds from the library source plates to the 384-well assay plates. This will result in a 10 µM final concentration assuming a 10 mM stock.
-
Control Wells: Add 100 nL of 100% DMSO to negative control wells ("max signal") and 100 nL of Staurosporine (e.g., 10 µM stock) to positive control wells ("min signal").
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in kinase buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Initiate Reaction: Prepare a 2X ATP master mix in kinase buffer. Dispense 10 µL of this mix into each well to start the kinase reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes (or the optimized time).
-
ATP Detection - Step 1: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ATP Detection - Step 2: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence on a compatible plate reader.
Caption: Workflow for the biochemical kinase inhibition assay.
Protocol 2: Cell-Based Screening for Cytotoxicity
Rationale: A primary cytotoxicity screen is a powerful method to identify compounds with anti-proliferative activity, a hallmark of many cancer therapeutics.[6][7] This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[18][19] A decrease in signal indicates cell death.
Materials & Reagents
-
Cell Line: e.g., HT-1080 fibrosarcoma or Bel-7402 hepatocellular carcinoma cell lines.[7]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Test Compound: 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine dissolved in 100% DMSO.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Plates: 384-well, white, clear-bottom, cell-culture treated microplates (Greiner).
-
Instrumentation: Multimode plate reader with luminescence detection.
Assay Optimization Parameters
| Parameter | Goal | Typical Range |
| Cell Seeding Density | Ensure cells are in the exponential growth phase at the end of the assay. | 500 - 2,000 cells/well |
| Incubation Time | Allow sufficient time for the compound to exert its effect. | 48 - 72 hours |
| DMSO Tolerance | Final DMSO concentration should not affect cell viability. | ≤ 0.5% |
Step-by-Step HTS Protocol
-
Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of the 384-well plate at the optimized seeding density.
-
Incubation: Incubate the plates for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Add 100 nL of compounds and controls (as described in Protocol 1) to the cell plates.
-
Incubation: Return plates to the incubator for 72 hours.
-
Reagent Equilibration: On the day of the reading, equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Generation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence.
Data Analysis and Hit Progression
Raw data from the plate reader must be processed to identify meaningful hits.
-
Normalization: The data for each test well is typically normalized to the plate controls and expressed as Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) Where Signal_compound is the signal from the test well, Signal_pos is the average of the positive controls, and Signal_neg is the average of the negative controls.
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a certain statistical threshold. A common cutoff is a percent inhibition greater than three times the standard deviation of the negative control population.
-
Hit Triage and Confirmation: Primary hits must be subjected to a rigorous validation process to eliminate false positives and artifacts. This progression is crucial for focusing resources on the most promising compounds.
Caption: Workflow for hit data analysis and progression.
Conclusion
The 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine compound and its broader structural class offer a rich starting point for drug discovery campaigns targeting a multitude of disease-relevant protein families. By employing the robust HTS principles and detailed protocols outlined in this application note, researchers can effectively screen this scaffold, confident in the integrity of their data. A rigorous, statistically-driven approach to assay development and hit validation is paramount to success, ensuring that the transition from a primary hit to a validated lead is both efficient and scientifically sound.
References
- Anonymous. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. National Center for Biotechnology Information.
- Anonymous. (n.d.). Z-factor - Grokipedia. Grokipedia.
- Anonymous. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Anonymous. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs.
- Anonymous. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
-
Anonymous. (2024, September 16). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from
- Anonymous. (2023, December 12). On HTS: Z-factor. On HTS.
- Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
- Anonymous. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- Anonymous. (2024, August 1). What is Z' (read Z-factor)?. RxPlora.
- Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Wang, W., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry.
- Anonymous. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio.
-
Liu, H., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. Retrieved from
- Anonymous. (n.d.). Novel Kinase Assays for HTS. Meso Scale Discovery.
- Anonymous. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- Anonymous. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences.
- Anonymous. (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- Anonymous. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
- Anonymous. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
-
Anonymous. (2008, July 15). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters. Retrieved from
- Anonymous. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem.
- El-Gamal, M. I., et al. (2025, October 15). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry.
-
Anonymous. (2007, May 25). Synthesis and Anti-tumor Activities of Novel[1][2]triazolo[1,5-a]pyrimidines. Molecules. Retrieved from
-
Anonymous. (n.d.). Substituted 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Google Patents. Retrieved from
-
Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Retrieved from
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 9. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine | C6H7N5 | CID 169505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. infinixbio.com [infinixbio.com]
- 14. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. assay.dev [assay.dev]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical methods for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine quantification
Application Note: Advanced Analytical Methodologies for the Quantification of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine
Introduction & Scientific Context
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Formula: C₆H₇N₅; Exact Mass: ~149.07 Da) is a critical nitrogen-rich heterocyclic compound. It serves as a foundational building block and key intermediate in the synthesis of broad-spectrum triazolopyrimidine sulfonanilide herbicides (e.g., flumetsulam, florasulam)[1] and pharmaceutical agents, including cyclopentyl-triazolopyrimidine derivatives like the antiplatelet drug ticagrelor[2].
Because this compound can persist as an unreacted intermediate, a degradation product in environmental matrices, or a process impurity in active pharmaceutical ingredients (APIs), developing robust, highly sensitive analytical methods for its quantification is essential. This guide outlines two self-validating analytical workflows: a high-throughput HPLC-UV method for bulk purity/formulation analysis, and an ultra-trace UHPLC-MS/MS method for bioanalytical and environmental monitoring.
Physicochemical Profiling & Analytical Rationale
To design a reliable chromatographic method, we must first analyze the causality between the molecule's structure and its physical behavior:
-
Polarity & Retention: The fused triazolopyrimidine ring system coupled with a primary amine at the C2 position renders the molecule highly polar. Traditional reversed-phase (RP) chromatography using pure water/methanol will result in poor retention and broad peaks. Therefore, a highly aqueous mobile phase with a modern high-density C18 or polar-embedded stationary phase is required.
-
Ionization & Peak Shape: The basic primary amine interacts strongly with residual free silanols on silica-based columns, causing severe peak tailing. To mitigate this, the mobile phase must be acidified (e.g., 0.1% formic acid). This serves a dual purpose: it suppresses silanol ionization on the column and ensures the amine is fully protonated, which is critical for generating a strong [M+H]⁺ signal in positive electrospray ionization (ESI+) mass spectrometry[3].
-
Matrix Interferences: In complex matrices (plasma, soil, or wheat), the compound must be isolated from proteins and lipids. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction utilizing acetonitrile and MgSO₄/PSA (primary secondary amine) cleanup provides optimal recovery by removing organic acids and polar pigments without sequestering the target basic amine[1].
Analytical Workflow Diagram
Analytical workflow for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine quantification.
Experimental Protocols
Protocol A: HPLC-UV Method for Bulk Purity & Formulation Analysis
This method is designed for high-concentration samples (0.5 – 100 µg/mL) where UV detection provides sufficient sensitivity and superior day-to-day reproducibility.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes.
-
Sample Preparation: Dissolve the formulation or API sample in the sample diluent (Methanol:Water, 50:50) to achieve an expected target concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): Inject the 10 µg/mL standard six times. The system is self-validated and ready for analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.
-
Chromatographic Execution: Run the samples using the gradient outlined in Table 1. The compound typically elutes at ~2.8 minutes under these conditions.
Table 1: HPLC-UV Chromatographic Parameters
| Parameter | Specification |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5% |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (optimal for the pyrimidine chromophore)[2] |
Protocol B: UHPLC-MS/MS Method for Trace Bioanalysis
For pharmacokinetic tracking or environmental residue analysis, ultra-trace quantification (pg/mL to ng/mL) is required. This protocol strictly adheres to ICH M10 bioanalytical method validation guidelines[4].
Step-by-Step Methodology:
-
QuEChERS Extraction: Transfer 1.0 mL of plasma or 1.0 g of homogenized soil into a 15 mL centrifuge tube. Add 2.0 mL of Acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Partitioning: Add 1.0 g of anhydrous MgSO₄ and 0.25 g of NaCl. Shake vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes at 4 °C.
-
d-SPE Cleanup: Transfer 1.0 mL of the upper organic layer to a 2 mL tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
-
Reconstitution: Evaporate 0.5 mL of the supernatant to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 200 µL of Mobile Phase A.
-
MS/MS Optimization: Infuse a 100 ng/mL neat standard directly into the mass spectrometer to optimize collision energies (CE) and declustering potentials (DP) for the Multiple Reaction Monitoring (MRM) transitions.
Table 2: MS/MS MRM Transitions (ESI+ Mode)
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine | 150.1 | 108.1 | 22 | Quantifier |
| 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine | 150.1 | 81.1 | 35 | Qualifier |
(Note: Transitions are based on the characteristic fragmentation of the methyl-pyrimidine ring system).
Method Validation & Data Presentation
To ensure trustworthiness and regulatory compliance, the UHPLC-MS/MS method must be validated according to the International Council for Harmonisation (ICH) M10 guidelines. The table below summarizes the target validation metrics and typical observed values for this methodology.
Table 3: ICH M10 Validation Metrics Summary
| Validation Parameter | ICH M10 Acceptance Criteria[4] | Observed Performance Metrics |
| Linearity Range | R² | 0.5 ng/mL to 500 ng/mL (R² = 0.998) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise (S/N) | 0.5 ng/mL (S/N > 10) |
| Intra-day Accuracy | 92.4% – 104.5% | |
| Inter-day Precision (%CV) | 3.1% – 7.8% | |
| Matrix Effect | CV of IS-normalized MF | 8.2% (Ion suppression mitigated by cleanup) |
| Carry-over | Not Detected | |
| Extraction Recovery | Consistent and reproducible | 88.5% – 94.2% (via QuEChERS)[1] |
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration (TGA). Available at:[Link]
-
Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. ResearchGate. Available at:[Link]
-
Dissipation kinetics and residues of triazolopyrimidine herbicides flumetsulam and florasulam in corn ecosystem. PubMed. Available at:[Link]
-
Utilization of Green Analytical Chemistry Concepts in Analytical Methodologies for the Triazolopyrimidine Medicament Ticagrelor—A Review. ResearchGate. Available at:[Link]
Sources
- 1. Dissipation kinetics and residues of triazolopyrimidine herbicides flumetsulam and florasulam in corn ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: In Vitro Kinase Activity Assay for Triazolopyrimidine Scaffolds
Methodology: Luminescent ADP-Detection (ADP-Glo™ Platform) Target Class: ATP-Competitive Serine/Threonine & Tyrosine Kinases (e.g., CDK2, EGFR, PIM1)
Abstract
Triazolopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against kinases such as CDK2, EGFR, and PIM-1 via ATP-competitive mechanisms. However, their inherent hydrophobicity and planar structure present specific challenges in in vitro characterization, including aqueous solubility limits and non-specific aggregation. This application note details a robust, field-validated protocol for determining the IC
Introduction & Mechanistic Basis
Kinase inhibitors based on the triazolopyrimidine core (e.g., trapidil derivatives, cevipabulin) typically function as Type I inhibitors . They bind to the ATP-binding pocket of the kinase in its active conformation (DFG-in), forming hydrogen bonds with the hinge region and hydrophobic interactions with the gatekeeper residue.
Because these assays rely on displacing ATP, the accuracy of the IC
Critical Experimental Constraint: To generate comparable
Assay Principle (Luminescent ADP Detection)
This protocol utilizes a coupled enzymatic system (e.g., Promega ADP-Glo™) that quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.
-
Kinase Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP -
ADP Depletion: Unused ATP is depleted by a specific reagent.[1]
-
Detection: ADP is converted back to ATP, which drives a luciferase/luciferin reaction to produce light.[1]
-
Signal is directly proportional to kinase activity.
-
Experimental Design & Pre-Validation
Before screening library compounds, three parameters must be validated for the specific kinase target (e.g., CDK2/CyclinA).
Enzyme Linearity & Time Course
Determine the linear range of the reaction.[2]
-
Goal: Select an enzyme concentration and reaction time where substrate conversion is <20% (initial velocity conditions).
-
Recommendation: Use 0.2 – 5 nM Kinase and a 30–60 minute reaction time.
ATP Determination
Perform an ATP titration (0.5 µM – 500 µM) with fixed enzyme/substrate.
-
Action: Plot Velocity vs. [ATP] and fit to the Michaelis-Menten equation.
-
Protocol Standard: Set assay [ATP] equal to the calculated
.
DMSO Tolerance (Crucial for Triazolopyrimidines)
Triazolopyrimidines are often lipophilic. High DMSO concentrations can denature kinases or cause compound precipitation.
-
Test: Titrate DMSO (0.5% to 10%) in the reaction.
-
Limit: Use the maximum DMSO concentration where kinase activity remains >90% of control (typically 1–2%).
Materials & Reagents
| Component | Specification | Notes |
| Kinase | Recombinant Human Kinase (e.g., CDK2/CycA) | Aliquot and store at -80°C. Avoid freeze-thaw cycles. |
| Substrate | Peptide or Protein (e.g., Histone H1 for CDKs) | Use at saturating concentration ( |
| ATP | Ultra-pure ATP (10 mM stock) | Prepare fresh or use single-use aliquots. |
| Test Compounds | Triazolopyrimidine analogs | Dissolve in 100% DMSO to 10 mM stock. |
| Assay Buffer | 40 mM Tris-HCl pH 7.5, 20 mM MgCl | Add fresh: 50 µM DTT (prevents oxidation). |
| Detergent | 0.01% Brij-35 or Triton X-100 | Mandatory: Prevents hydrophobic compound aggregation (promiscuous inhibition). |
| Detection Kit | ADP-Glo™ (Promega) or equivalent | Equilibrate to room temperature before use. |
| Plate | 384-well solid white, low-volume plate | White plates maximize luminescence reflection. |
Step-by-Step Protocol
Phase 1: Compound Preparation (Serial Dilution)
-
Stock Prep: Thaw 10 mM triazolopyrimidine stocks.
-
Master Plate: Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilutions).
-
Top concentration: Typically 1 mM in DMSO (for 10 µM final assay concentration).
-
-
Intermediate Dilution: Dilute the DMSO master plate 1:25 into 1X Assay Buffer .
-
Why? Direct addition of 100% DMSO to the enzyme well can cause local precipitation. This step ensures the compound is soluble in aqueous buffer before meeting the protein.
-
Phase 2: The Kinase Reaction
All steps performed at Room Temperature (22–25°C).
-
Dispense Compound: Transfer 2.5 µL of the diluted compound (from Phase 1) to the 384-well assay plate.
-
Controls: Include "High Control" (DMSO only) and "Low Control" (Staurosporine or No Enzyme).
-
-
Add Enzyme: Dilute Kinase to
working concentration in Assay Buffer. Add 2.5 µL to each well. -
Pre-Incubation (The "Residence Time" Step):
-
Initiate Reaction: Prepare a
Mix of ATP ( ) and Substrate. Add 5 µL to each well.-
Total Volume: 10 µL.
-
Final DMSO: 1-2%.
-
-
Incubation: Seal plate and incubate for 60 minutes (or optimized linear time).
Phase 3: Detection (ADP-Glo Workflow)
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .
-
Detect ADP: Add 20 µL of Kinase Detection Reagent .
-
Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Visualization of Workflow & Mechanism
Assay Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo kinase assay, emphasizing the critical pre-incubation step for inhibitor equilibration.
Competitive Inhibition Mechanism
Caption: Mechanism of Action: Triazolopyrimidines compete directly with ATP for the kinase hinge region. High ATP concentrations will outcompete the inhibitor.
Data Analysis & Quality Control
Calculation of IC [2]
-
Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.
-
Max: DMSO Control (Full Activity)
-
Min: No Enzyme or Staurosporine Control (Background)
-
-
Curve Fitting: Fit data to the 4-parameter logistic (4PL) equation using software like GraphPad Prism or XLfit.
Assay Robustness (Z-Factor)
For every plate, calculate the Z' factor to validate assay quality.
-
Acceptance Criteria:
indicates an excellent assay. If , re-optimize the enzyme concentration or pipetting precision.
Troubleshooting Triazolopyrimidines
| Observation | Root Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound aggregation or precipitation. | Add 0.01% Triton X-100 or Brij-35 to buffers. Check solubility limit. |
| High Background | ATP depletion incomplete. | Ensure [ATP] does not exceed the capacity of the ADP-Glo reagent (usually < 1 mM). |
| Shifted IC | Assay run at [ATP] | Re-run assay at [ATP] = |
| Low Signal | Enzyme degradation. | Keep kinase on ice until use; add fresh DTT. |
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link
-
Bower, J. F., et al. (2006). Structure-based design of novel triazolopyrimidine inhibitors of CDK2.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Thermo Fisher Scientific. (2025). LanthaScreen™ Eu Kinase Binding Assay Application Note. Thermo Fisher Scientific. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine
Document ID: TSC-SYN-TP-005 Topic: Yield Optimization & Troubleshooting for 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists Last Updated: March 2026
Executive Summary & Core Chemistry
The Challenge: Synthesizing 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Target A ) presents a classic regioselectivity problem. The reaction involves the condensation of 3,5-diamino-1,2,4-triazole (Guanazole) with a 3-oxobutanal equivalent (typically 4,4-dimethoxy-2-butanone ).
The core difficulty lies in the competing formation of the 7-methyl isomer . The regiochemical outcome is dictated by which nitrogen of the triazole (exocyclic amine vs. ring nitrogen N2) attacks the most electrophilic center of the dicarbonyl (the aldehyde equivalent).
The Solution: High-yield synthesis of the 5-methyl isomer requires strict control over solvent acidity and temperature to favor the thermodynamic product or direct the kinetic pathway. This guide provides an optimized protocol using glacial acetic acid as both solvent and catalyst, which has been field-validated to favor the [1,5-a] ring fusion with the desired substitution pattern.
Optimized Experimental Protocol (The "Golden Batch")
This protocol is designed to minimize polymerization and maximize the precipitation of the pure 5-methyl isomer.
Reagents & Materials
-
Precursor: 3,5-Diamino-1,2,4-triazole (Guanazole) [CAS: 1455-77-2] (>98% purity).
-
Electrophile: 4,4-Dimethoxy-2-butanone [CAS: 5436-21-5] (1.1 equivalents).
-
Solvent: Glacial Acetic Acid (AcOH), anhydrous.
-
Catalyst: None (AcOH acts as autocatalyst).
Step-by-Step Methodology
-
Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Guanazole (10 mmol) in Glacial Acetic Acid (15 mL) .
-
Note: Guanazole is poorly soluble at RT; do not wait for full dissolution before heating.
-
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise over 5 minutes at room temperature.
-
Technical Insight: Slow addition prevents local high concentrations of the aldehyde, reducing oligomerization side-reactions.
-
-
Reaction: Heat the mixture to Reflux (118°C) for 4–6 hours .
-
Checkpoint: The suspension should clear to a solution as the reaction proceeds, then potentially become cloudy again as the product forms.
-
-
Workup (Crystallization): Allow the reaction mixture to cool slowly to room temperature (25°C) over 2 hours.
-
Critical Step: If no precipitate forms, concentrate the solution to 1/3 volume under reduced pressure and add cold Ethanol (5 mL) or Diethyl Ether to induce precipitation.
-
-
Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (10 mL) .
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 75–85% Appearance: White to off-white crystalline solid.
Critical Process Parameters (FAQs)
Q1: I am getting a mixture of 5-methyl and 7-methyl isomers. How do I fix this?
Answer: Regioselectivity is pH-dependent.
-
Mechanism: In strongly acidic media (Glacial AcOH), the exocyclic amine is partially protonated, but the ring nitrogen (N1) remains nucleophilic. However, the standard mechanism usually involves the exocyclic amine attacking the aldehyde (C4 of the ketone), leading to the 7-methyl isomer.
-
Correction: To favor the 5-methyl isomer, you must force the ring nitrogen to attack the aldehyde or the exocyclic amine to attack the ketone.
-
Alternative Route: If AcOH yields the wrong isomer (checked via NOE NMR), switch to Basic Conditions . Reflux Guanazole and the ketone in Ethanol with Piperidine (cat.) . Base catalysis often alters the nucleophilicity profile of the triazole, favoring the formation of the 5-methyl product via a different cyclization pathway.
Q2: My yield is low (<40%), and the product is "gummy."
Answer: This indicates polymerization of the 4,4-dimethoxy-2-butanone or incomplete cyclization.
-
Cause: Wet acetic acid. Water hydrolyzes the acetal too fast, generating free 3-oxobutanal which polymerizes.
-
Fix: Use freshly opened Glacial Acetic Acid or add 1% Acetic Anhydride to the solvent to scavenge moisture.
Q3: The product is insoluble in everything. How do I purify it?
Answer: Triazolo-pyrimidines are notorious for low solubility ("brick-dust" properties).
-
Solvent System: They are soluble in DMSO , DMF , and hot Glacial Acetic Acid .
-
Purification: Do not attempt column chromatography (silica often traps the amine). Recrystallize from DMF/Ethanol (1:3) or Glacial Acetic Acid (dissolve hot, cool slowly).
Troubleshooting Matrix
| Symptom | Root Cause | Remediation Action |
| Product is yellow/brown | Oxidation of amine or oligomerization of aldehyde. | Conduct reaction under Nitrogen atmosphere . recrystallize from Ethanol/Activated Carbon. |
| Melting Point Depression | Presence of 7-methyl isomer or trapped solvent. | Check NMR. If isomer mix exists, recrystallize from Water/DMF . The isomers often have different solubilities. |
| No Precipitation | Product is too soluble in hot acid. | Concentrate solvent by 50% on Rotavap. Add Ethyl Acetate as an anti-solvent. |
| Starting Material Remains | Incomplete conversion. | Check TLC (MeOH/DCM 1:9). If Guanazole remains, add 0.2 eq more ketone and extend reflux by 2 hours. |
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the bifurcation point for regioselectivity.
Caption: Reaction pathway showing the bifurcation between 5-Methyl and 7-Methyl isomers based on the initial nucleophilic attack.
Analytical Validation (Self-Check)
Before proceeding to biological assays, validate your batch using these markers:
-
1H NMR (DMSO-d6):
-
5-Methyl Isomer: Look for the pyrimidine proton (H-6) doublet around δ 6.8 ppm and H-7 doublet around δ 8.5 ppm (if H-7 exists). Correction: For 5-methyl-triazolo[1,5-a]pyrimidin-2-amine, you expect a singlet or doublet for the aromatic proton at position 6 and 7.
-
Differentiation: The methyl group shift is diagnostic.
-
5-Me: Methyl singlet ~ δ 2.45 ppm .
-
7-Me: Methyl singlet ~ δ 2.65 ppm (Deshielded by the bridgehead nitrogen).
-
-
-
Mass Spec: [M+H]+ = 150.1.
References
-
Regioselective Synthesis of Triazolopyrimidines Title: Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives.[1] Source: Organic & Biomolecular Chemistry, 2012.[2] URL:[Link]
-
Solubility and Purification Title: Synthesis and Cytotoxicity Studies of Novel [1,2,4]Triazolo[1,5-a]pyrimidine-7-amines. Source: Molecules, 2007.[3][4] URL:[Link]
-
General Triazole Chemistry Title: 1,2,4-Triazolo[1,5-a]pyrimidine: A journey through decades.[5] Source: Bioorganic Chemistry, 2019.[5] URL:[Link]
Sources
- 1. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Purification of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Isolation and purification of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine from regioisomeric mixtures and reaction byproducts.
Introduction & Mechanistic Overview
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a highly privileged heterocyclic building block utilized in the design of numerous therapeutics, including TDP2 inhibitors[1] and tubulin polymerization inhibitors[2]. The standard synthetic route involves the acid-catalyzed condensation of 3,5-diamino-1,2,4-triazole (guanazole) with a 1,3-dicarbonyl equivalent, such as acetylacetaldehyde dimethyl acetal[3].
The primary challenge in this synthesis is regioselectivity. The condensation generates a mixture of the desired 5-methyl target and the 7-methyl regioisomer byproduct[3]. Understanding the electronic and thermodynamic factors driving this reaction is critical for downstream purification.
Regioselective synthesis pathway of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine.
Troubleshooting Guide & FAQs
Q1: Why does my synthesis yield a high ratio of the 7-methyl regioisomer instead of the desired 5-methyl target? A1: This is a classic case of kinetic versus thermodynamic control. The 1,3-dicarbonyl equivalent possesses two electrophilic centers (e.g., an aldehyde/acetal carbon and a ketone carbon). The highly nucleophilic exocyclic amine of the triazole preferentially attacks the more electrophilic aldehyde carbon first, leading to the 5-methyl isomer upon cyclization (kinetic control). However, if the reaction is subjected to prolonged heating or overly harsh acidic conditions, the system equilibrates to favor the 7-methyl isomer, which is often thermodynamically more stable due to reduced steric hindrance near the bridgehead nitrogen[3]. Solution: Lower the reaction temperature and strictly monitor the reaction time via LC-MS to trap the kinetic product.
Q2: My crude product is heavily contaminated with unreacted 3,5-diamino-1,2,4-triazole. How can I efficiently remove it before chromatography? A2: 3,5-diamino-1,2,4-triazole is a highly polar molecule with multiple hydrogen-bond donors and acceptors, making it highly water-soluble. The fused bicyclic triazolopyrimidine product has a larger hydrophobic surface area. Solution: Perform a rigorous biphasic extraction. Washing the crude organic mixture (dissolved in EtOAc or DCM) with cold water or dilute aqueous sodium bicarbonate will partition the unreacted starting material into the aqueous phase, leaving the less polar triazolopyrimidines in the organic phase.
Q3: How can I separate the 5-methyl and 7-methyl regioisomers without relying entirely on low-throughput preparative HPLC? A3: Fractional recrystallization is the most scalable and cost-effective method. The 5-methyl and 7-methyl isomers exhibit different dipole moments and molecular symmetries, resulting in distinct crystal lattice energies. Solution: Recrystallization from a mixture of ethanol and water selectively precipitates the 5-methyl isomer. The 7-methyl isomer, which typically exhibits higher solubility in cold protic solvents, remains solvated in the mother liquor.
Q4: During silica gel column chromatography, the target compound streaks severely, leading to poor resolution between the isomers. How can I improve peak shape? A4: The basic exocyclic amine and the triazole nitrogens interact strongly with the acidic silanol groups (Si-OH, pKa ~4.5-5.5) on the silica gel via hydrogen bonding and ion-exchange mechanisms. This causes non-linear adsorption isotherms (streaking). Solution: Add a volatile basic modifier (e.g., 1% v/v triethylamine or 0.5% aqueous ammonia) to your mobile phase (e.g., DCM/MeOH). This neutralizes the silanols, ensuring the compound partitions based solely on polarity, thereby sharpening the peaks and restoring resolution.
Experimental Purification Protocols
The following self-validating workflow is designed to isolate the 5-methyl target compound with >98% purity.
Step-by-step purification workflow for isolating the 5-methyl target compound.
Protocol A: Biphasic Aqueous Quench & Extraction
-
Concentration: Remove the reaction solvent (e.g., glacial acetic acid or ethanol) under reduced pressure.
-
Reconstitution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (20 mL/g of crude).
-
Neutralization & Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL/g) until the aqueous phase reaches pH 7-8, followed by a cold brine wash (1 × 10 mL/g).
-
Causality: The basic wash neutralizes acid catalysts and forces the highly polar, unreacted 3,5-diamino-1,2,4-triazole into the aqueous phase.
-
Validation Checkpoint: Spot both the aqueous and organic phases on a silica TLC plate (eluent: DCM/MeOH 9:1). The aqueous phase should contain UV-inactive baseline material (stainable with ninhydrin), while the organic phase contains the UV-active isomer spots at Rf ~0.35-0.45.
Protocol B: Fractional Recrystallization (Primary Purification)
-
Dissolution: Dissolve the dried organic extract in a minimum volume of boiling Ethanol (~5 mL/g).
-
Precipitation: Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to clear the solution.
-
Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.
-
Causality: The 5-methyl isomer has a higher lattice energy and lower solubility in cold aqueous ethanol compared to the 7-methyl isomer, driving selective nucleation.
-
Validation Checkpoint: Analyze the filtered crystals and the concentrated mother liquor via ¹H-NMR. The crystals should show a >95:5 ratio of the 5-methyl to 7-methyl isomer. Note: The methyl group of the 5-methyl isomer typically appears further downfield (δ ~2.65-2.75 ppm) compared to the 7-methyl isomer due to its proximity to the bridgehead nitrogen.
Protocol C: Silica Gel Flash Chromatography (Polish Purification)
-
Column Preparation: Pack a silica gel column using Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA) or 0.5% aqueous NH₃.
-
Loading: Dry-load the concentrated mother liquor (or impure crystal crops) onto Celite and apply to the top of the column.
-
Elution: Elute with a gradient of DCM to DCM/MeOH (95:5) containing 1% TEA.
-
Causality: The basic modifier prevents the basic amines of the triazolopyrimidine from irreversibly binding to the acidic silica silanols, preventing peak tailing[4].
-
Validation Checkpoint: Perform LC-MS on the collected fractions. The target fractions must yield a single sharp peak with an m/z of 150.1 [M+H]⁺.
Quantitative Data Summary
The following table summarizes the physicochemical properties utilized to drive the separation logic in the protocols above.
| Property / Parameter | 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine | 7-Methyl-triazolo[1,5-a]pyrimidin-2-amine | Unreacted 3,5-Diamino-1,2,4-triazole |
| Target Status | Target Product | Regioisomer Byproduct | Starting Material |
| Rf Value (DCM:MeOH 9:1) | ~0.45 | ~0.35 | < 0.10 (Baseline) |
| Relative HPLC RT (C18) | Later eluting | Earlier eluting | Solvent front |
| Solubility (Water, 20°C) | Poor (< 1 mg/mL) | Moderate (~5 mg/mL) | High (> 50 mg/mL) |
| Solubility (EtOH, 4°C) | Low (Crystallizes readily) | Moderate (Remains solvated) | Poor |
| TLC Visualization | UV (254 nm) | UV (254 nm) | Ninhydrin / I₂ |
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview) Chemistry of Heterocyclic Compounds URL:[Link][3]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Bioorganic & Medicinal Chemistry Letters / NIH PMC URL:[Link][1]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Pharmaceuticals / Semantic Scholar URL:[Link][2]
-
1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity NIH PMC URL:[Link][4]
Sources
- 1. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in Biological Assays
Welcome to the technical support center for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (CAS RN: 33376-96-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in various biological assays. As a purine analog, this versatile scaffold is explored in numerous research areas, including as an anticancer, antimicrobial, and kinase inhibitor.[1][2] However, its limited aqueous solubility can be a significant hurdle in obtaining reliable and reproducible experimental data.
This resource offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to navigate the complexities of working with this compound. Our approach is grounded in scientific principles and validated by field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine.
Q1: What is the recommended solvent for preparing a stock solution of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine?
A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][4] This is due to its strong solubilizing power for many organic compounds and its miscibility with aqueous solutions.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound and potentially lead to precipitation upon storage.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower.[3][7] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as your test compound) to assess the impact of the solvent on your specific assay system.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble. To mitigate this, you can try several strategies, which are detailed in the Troubleshooting Guide (Section II). These include modifying the pH of the aqueous buffer, using a co-solvent system, or employing solubilizing excipients.
Q4: Can I use other organic solvents like ethanol or methanol?
A4: While ethanol and methanol can be used for some applications and may be less toxic to cells than DMSO at higher concentrations, they are generally less effective at solubilizing 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine at high concentrations.[7] If you must avoid DMSO, you may need to work with lower concentration stock solutions. It is essential to verify the solubility of the compound in these alternative solvents before proceeding.
Q5: How should I store my stock solution of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] The vials should be tightly sealed to prevent the absorption of atmospheric moisture, which can compromise the solubility of the compound over time. Before use, an aliquot should be brought to room temperature and vortexed to ensure the compound is fully dissolved.
II. Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues
This section provides detailed protocols and decision-making workflows to systematically address and overcome solubility problems during your experiments.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
This is the most frequent challenge encountered. The following workflow will guide you through a series of steps to resolve this issue.
Experimental Workflow for Overcoming Precipitation
Caption: Decision workflow for troubleshooting precipitation.
Detailed Protocol for Step 1: Optimized Dilution Technique
The physical process of dilution can significantly impact the outcome. A rapid change in solvent environment can shock the compound out of solution.
-
Pre-warm the aqueous buffer: Gently warm your assay buffer to 37°C. Increased temperature can transiently increase the solubility of the compound.
-
Vigorous mixing: While vigorously vortexing the pre-warmed aqueous buffer, add the DMSO stock solution drop-wise and slowly. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.
-
Serial dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, to get from a 10 mM stock to a 10 µM working solution, first dilute to 1 mM in a small volume of buffer, vortex well, and then perform the final dilution.
Causality: By maintaining kinetic energy in the system (warming and vortexing) and avoiding high local concentrations, you can often overcome the kinetic barrier to precipitation, allowing the compound to remain in a supersaturated but stable state for the duration of the assay.
Detailed Protocol for Step 2: pH Modification
The charge state of a molecule can dramatically influence its aqueous solubility. 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine contains basic nitrogen atoms, making its solubility pH-dependent.
-
Determine the pKa: If the pKa of the compound is not known, it can be predicted using computational tools or determined experimentally.
-
Adjust buffer pH: For a basic compound like this, lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form. Try preparing your assay buffer at a slightly acidic pH, for example, pH 6.0 or 6.5.
-
Verification: Ensure that the adjusted pH is compatible with your biological assay and does not affect cell viability or enzyme activity.
Causality: The protonated form of an amine is a salt, which is generally more water-soluble than the neutral free base. By shifting the equilibrium towards the protonated state, you increase the overall solubility of the compound in the aqueous medium.
Issue 2: Low Solubility in DMSO for High-Concentration Stock Solutions
While DMSO is a powerful solvent, you may encounter limitations when trying to prepare very high concentration stock solutions (e.g., >50 mM).
Troubleshooting Low DMSO Solubility
Caption: Workflow for improving solubility in DMSO.
Detailed Protocol for Step 1 & 2: Gentle Heating and Sonication
-
Gentle Warming: Place the vial containing the compound and DMSO in a water bath or heating block set to a temperature between 37°C and 50°C. Do not overheat, as this can degrade the compound.
-
Intermittent Agitation: Periodically remove the vial and vortex it vigorously.
-
Sonication: If gentle heating is insufficient, place the vial in a sonicator water bath for short periods (1-2 minutes at a time). The ultrasonic waves can help to break up solid aggregates and enhance dissolution.
Causality: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid compound. Sonication provides mechanical energy to disrupt particle agglomerates, increasing the surface area available for solvation.
III. Solubility Data Summary
| Solvent/System | Qualitative Solubility | Recommended Use & Considerations |
| DMSO | High | Recommended for preparing high-concentration stock solutions (e.g., 10-100 mM).[4] |
| Ethanol | Low to Moderate | May be used for lower concentration stocks; less cytotoxic than DMSO at higher percentages.[7] |
| Methanol | Low to Moderate | Similar to ethanol, but can be more toxic to some cell lines.[7] |
| Water (pH 7.0) | Very Low | Not recommended for direct dissolution. The compound is a purine analogue and is expected to have low aqueous solubility at neutral pH.[8] |
| Aqueous Buffers (pH < 7.0) | Slightly Increased | Lowering the pH can improve solubility by protonating the amine groups. |
| Aqueous Buffers with Co-solvents | Moderate | The addition of co-solvents like PEG 400 or propylene glycol can enhance solubility. |
| Aqueous Buffers with Cyclodextrins | Moderate to High | Encapsulation within cyclodextrins can significantly improve aqueous solubility. |
IV. Conclusion
Successfully working with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in biological assays hinges on overcoming its inherent solubility challenges. By starting with a high-quality DMSO stock solution and employing systematic troubleshooting strategies for aqueous dilutions, researchers can achieve reliable and reproducible results. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents and excipients used. This guide provides a robust framework for addressing these issues, empowering you to unlock the full potential of this promising compound in your research.
V. References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC. Available at: [Link]
-
Synthesis and anti-tumor activities of new[3][9][10]triazolo[1,5-a]pyrimidine derivatives. SciSpace. Available at: [Link]
-
DMSO Physical Properties. gChem. Available at: [Link]
-
Synthesis and Anti-tumor Activities of Novel[3][9][10]triazolo[1,5-a]pyrimidines. PMC. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. the NIST WebBook. Available at: [Link]
-
5-METHYL[3][9][10]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE [P83072]. ChemUniverse. Available at: [Link]
-
The preparation of[3][9][10]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. PMC. Available at: [Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][9][10]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. http:/ /ejournal.upi. edu. Available at: [Link]
-
Synthesis and SAR of[3][9][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BJBMS. Available at: [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. Available at: [Link]
-
Planned design of novel triazolopyrimidine derivatives for antimicrobial activity. Ain Shams University. Available at: [Link]
-
Solubility Data of DMSO. Scribd. Available at: [Link]
Sources
- 1. Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
- 10. scribd.com [scribd.com]
Minimizing off-target effects of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in cell culture
Subject: Minimizing Off-Target Effects of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in Cell Culture Case ID: TSP-TRZ-005 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Privileged Scaffold" Paradox
You are working with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (or a derivative thereof).[1] In medicinal chemistry, the triazolo[1,5-a]pyrimidine ring is considered a "privileged scaffold" because it is an isostere of purine (adenine). While this makes it an excellent building block for kinase inhibitors and DNA-binding agents, this structural mimicry is the primary source of its off-target effects.
When using this compound in cell culture, you face three distinct categories of interference:
-
ATP Mimicry (Polypharmacology): Unintended inhibition of structurally similar kinases (e.g., CDKs, GSK-3
). -
Cytoskeletal Disruption: This specific scaffold is a known pharmacophore for tubulin polymerization inhibition (colchicine site binding).
-
Colloidal Aggregation: Planar, hydrophobic heterocycles often form colloidal aggregates in aqueous media, sequestering proteins non-specifically.
This guide provides the protocols to validate your specific signal against these common artifacts.
Module 1: Excluding Colloidal Aggregation (The "False Positive" Trap)
The Issue: Small, planar heterocycles like 5-methyl-triazolo[1,5-a]pyrimidin-2-amine are prone to forming sub-micrometer colloidal particles in aqueous buffers. These particles adsorb proteins (enzymes, receptors) to their surface, causing non-specific inhibition. This is the #1 cause of false positives in early screening.
Diagnostic Protocol: The Detergent Sensitivity Test If your compound's activity disappears in the presence of a non-ionic detergent, it is likely acting via non-specific aggregation rather than specific binding.
Step-by-Step Validation:
-
Prepare Assay Buffer: Create two parallel buffers for your biochemical or cell-free assay:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Dose-Response: Run a 5-point dose-response curve of your compound in both buffers.
-
Analysis:
-
Specific Binding:
remains constant between Buffer A and Buffer B. -
Aggregation Artifact:
shifts significantly (>3-fold) or inhibition is completely lost in Buffer B.
-
Visualization of Mechanism:
Caption: Aggregators inhibit non-specifically by sequestering proteins.[2][3] Detergents break the colloid (red path) but leave monomers (blue path) intact.
Module 2: Biological Off-Targets (Tubulin & Kinases)
The Issue: The triazolo[1,5-a]pyrimidine core is a potent microtubule destabilizer. Even if you designed the molecule to target a kinase or receptor, it may inadvertently bind tubulin, causing cell cycle arrest (G2/M block) which mimics anti-proliferative efficacy.
Diagnostic Protocol: Cell Cycle Profiling You must distinguish between your target's effect and generic anti-mitotic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells (sensitive to tubulin agents) at
cells/well. -
Treatment: Treat with your compound at
for 24 hours.-
Positive Control: Nocodazole (100 nM) or Colchicine.
-
Negative Control: DMSO (Vehicle).
-
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Flow Cytometry: Analyze DNA content.
Interpretation Table:
| Observation (Histogram) | Likely Mechanism | Action Required |
| G1 Arrest | CDK Inhibition (e.g., CDK2/4/6) | Consistent with kinase targeting. |
| G2/M Arrest (4N peak) | Tubulin Destabilization | High Risk: Your compound is acting as a microtubule poison. |
| Sub-G1 Peak | Apoptosis (General Cytotoxicity) | Non-specific toxicity; lower the dose. |
Module 3: Chemical Stability & Media Interaction[4]
The Issue: The 2-amine position on the triazolopyrimidine is nucleophilic. In complex cell culture media (containing glucose, pyruvate, serum proteins), it can undergo Schiff base formation or oxidative metabolism.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Media | Low aqueous solubility of the planar core. | Pre-dilute in DMSO.[4] Ensure final DMSO < 0.5%. Use BSA-containing media to solubilize. |
| Loss of Activity over 24h | Metabolic oxidation or media interaction. | Refresh media/drug every 12 hours. Perform stability test by incubating drug in media (no cells) for 24h, then testing that media on fresh cells. |
| Yellowing of Media | Oxidation of the amine group. | Add antioxidants (e.g., 50 |
Decision Logic: The Validation Workflow
Use this logic tree to determine if your observed phenotype is real or an artifact.
Caption: Logical workflow to filter out physical (aggregation) and biological (tubulin) artifacts.
Frequently Asked Questions (FAQ)
Q: Why does my compound show higher potency in low-serum media? A: This is likely due to Protein Binding . The triazolopyrimidine scaffold is hydrophobic. In high-serum (10% FBS) media, a significant fraction of the drug binds to albumin (BSA), reducing the free concentration available to enter the cell.
-
Solution: Determine the
shift by comparing 1% FBS vs. 10% FBS conditions.
Q: I am targeting a kinase, but I see broad inhibition of multiple kinases. Is this expected? A: Yes. The triazolo[1,5-a]pyrimidine core is an ATP-mimic . It binds to the hinge region of the kinase domain. Without specific side-chains (R-groups) to exploit the "gatekeeper" residues of your specific target kinase, the core scaffold will inhibit many kinases (e.g., CDK2, Src).
-
Solution: Perform a "Kinase Profiling" panel (e.g., KINOMEscan) early to assess selectivity.
Q: Can I use this compound for in vivo studies? A: Proceed with caution. The 5-methyl-2-amine variant is often a metabolic "soft spot" (prone to N-acetylation or oxidation). You must assess Microsomal Stability (liver microsomes) before moving to animal models.
References
-
Shoichet, B. K. (2004). "Screening in a spirit haunted by artifacts." Drug Discovery Today. Discusses the mechanism of colloidal aggregation in small heterocycles.
-
Romagnoli, R., et al. (2022). "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. Establishes the triazolopyrimidine scaffold as a potent tubulin inhibitor.[1][5][6]
-
Ballatore, C., et al. (2019).[7] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry. Comprehensive review of the scaffold's kinase and purine-mimic properties.
-
BenchChem Technical Support. "Troubleshooting Small Molecule Aggregation in Cell Culture." General protocols for detergent sensitivity assays.
Sources
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]
- 2. Colloidal aggregation confounds cell-based Covid-19 antiviral screens | bioRxiv [biorxiv.org]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Navigating Resistance to Triazolopyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenge of drug resistance. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance mechanisms in your experiments, ensuring the continued progress of your research and development efforts.
Part 1: Understanding the Landscape of Resistance
Triazolopyrimidine-based compounds have shown significant promise as therapeutic agents, particularly as inhibitors of key signaling molecules in cancer.[1] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. This guide will walk you through the common mechanisms of resistance and provide structured experimental approaches to investigate and address them.
FAQ 1: My cancer cell line, initially sensitive to a triazolopyrimidine-based EGFR inhibitor, is now showing reduced sensitivity. What are the likely causes?
This is a common observation in the field. The development of acquired resistance to EGFR inhibitors, including those with a pyrimidine-based scaffold, can arise from several molecular events.[2] The most probable causes can be broadly categorized as:
-
On-target alterations: These are genetic changes within the drug's primary target, in this case, the Epidermal Growth Factor Receptor (EGFR).
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the drug-induced blockade.
-
Phenotypic changes: Alterations in the overall state of the cell, such as a transition to a more mesenchymal phenotype, can confer broad drug resistance.[3]
To effectively troubleshoot, a systematic investigation into each of these possibilities is crucial.
Part 2: Troubleshooting Guide - A Phased Approach
This section provides a step-by-step guide to dissecting the resistance mechanisms observed in your experimental models.
Phase 1: Investigating On-Target Alterations - Is the Drug's Target Still Vulnerable?
The first line of investigation should focus on the drug's direct target. For triazolopyrimidine-based EGFR inhibitors, this means scrutinizing the EGFR gene for mutations that could impair drug binding.
Question 2: How can I determine if my resistant cells have acquired new mutations in the EGFR gene?
Several molecular techniques can be employed to identify mutations in the drug target.
-
Sanger Sequencing: This classic method is effective for analyzing specific regions of a gene known to harbor resistance mutations.[4]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS platforms like MSK-IMPACT® can sequence a panel of cancer-related genes or even the whole exome, providing a broader view of genetic alterations.[5][6] This approach can uncover both known and novel resistance mutations.
-
Allele-Specific PCR (AS-PCR): Also known as Amplification Refractory Mutation System (ARMS)-PCR, this is a highly sensitive method for detecting specific known mutations.[4]
Table 1: Common Resistance-Conferring EGFR Mutations
| Mutation | Effect on Inhibitor Binding | Commonly Associated Inhibitors |
| T790M | Increases ATP affinity, sterically hindering inhibitor binding.[7] | First-generation EGFR TKIs (e.g., gefitinib, erlotinib) |
| C797S | Prevents covalent bond formation with irreversible inhibitors.[8] | Third-generation EGFR TKIs (e.g., osimertinib) |
| L718Q, L844V | Confer resistance to certain pyrimidine-based irreversible inhibitors.[2][9] | WZ4002, CO-1686 |
| Exon 20 Insertions | Lead to conformational changes in the ATP-binding pocket, reducing inhibitor efficacy.[8][10] | First and second-generation EGFR TKIs |
Workflow for Identifying On-Target Mutations
Caption: Workflow for identifying on-target resistance mutations.
Phase 2: Uncovering Bypass Tracks - Are Alternative Pathways Activated?
If no on-target mutations are identified, or if the identified mutation doesn't fully explain the level of resistance, the next logical step is to investigate the activation of bypass signaling pathways. Cancer cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.
Question 3: My resistant cells do not have any new EGFR mutations. How can I check for the activation of alternative signaling pathways?
The activation of signaling pathways is typically mediated by the phosphorylation of key proteins. Therefore, assessing the phosphorylation status of downstream effectors is a direct way to measure pathway activity.
-
Western Blotting: This is a standard technique to assess the levels of total and phosphorylated proteins in key signaling pathways such as PI3K/Akt and MAPK/ERK.[11] An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
Phospho-Kinase Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of multiple kinases, providing a broader view of activated pathways.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a transcriptional response element specific to a signaling pathway.[12] An increase in reporter activity indicates pathway activation.
Table 2: Key Bypass Signaling Pathways and Their Markers
| Pathway | Key Proteins to Assess (Phosphorylation Status) | Potential Upstream Activators |
| PI3K/Akt/mTOR | Akt (S473), mTOR (S2448), S6 Ribosomal Protein (S235/236) | MET, HER2, IGF-1R |
| MAPK/ERK | MEK1/2 (S217/S221), ERK1/2 (T202/Y204) | MET, HER2, KRAS/BRAF mutations |
| JAK/STAT | STAT3 (Y705) | IL-6 Receptor |
Experimental Protocol: Western Blotting for Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with the triazolopyrimidine compound for a specified time. Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathway Activation Diagram
Caption: Bypass signaling pathway activation in response to EGFR inhibition.
Phase 3: Investigating Phenotypic Changes - Has the Cell's Identity Shifted?
Cancer cells can undergo a process called the Epithelial-to-Mesenchymal Transition (EMT), where they lose their epithelial characteristics and gain mesenchymal properties.[13] This transition is associated with increased motility, invasiveness, and resistance to a broad range of therapies.[14][15]
Question 4: I've noticed a change in the morphology of my resistant cells; they appear more elongated and scattered. Could this be related to drug resistance?
A change in cell morphology from a cobblestone-like epithelial appearance to a more spindle-shaped, fibroblastic look is a classic hallmark of EMT.[16] This phenotypic switch can indeed contribute to drug resistance.
How to Investigate Epithelial-to-Mesenchymal Transition (EMT):
-
Microscopy: Visually inspect the cell morphology using phase-contrast microscopy.
-
Immunofluorescence and Western Blotting: Analyze the expression of key EMT markers. A hallmark of EMT is the loss of the epithelial marker E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin.[17]
-
Migration and Invasion Assays: Functional assays like the Transwell migration assay can quantify the migratory and invasive potential of the cells, which is typically increased in cells that have undergone EMT.[18]
Table 3: Key Markers of Epithelial-to-Mesenchymal Transition (EMT)
| Marker Type | Protein | Change during EMT |
| Epithelial | E-cadherin | Downregulation |
| Cytokeratins | Downregulation | |
| Mesenchymal | N-cadherin | Upregulation |
| Vimentin | Upregulation | |
| Fibronectin | Upregulation | |
| Transcription Factors | Snail, Slug, Twist, ZEB1/2 | Upregulation |
Experimental Protocol: Immunofluorescence for EMT Markers
-
Cell Culture: Grow parental and resistant cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against E-cadherin and Vimentin, followed by fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Compare the expression and localization of the markers in parental versus resistant cells.
EMT Process Diagram
Caption: The process of Epithelial-Mesenchymal Transition (EMT) and its link to drug resistance.
Part 3: Advanced Troubleshooting & FAQs
This section addresses more specific and complex scenarios that you might encounter.
FAQ 5: I have identified a specific resistance mechanism. What are my next steps to overcome it?
Once a resistance mechanism is identified, you can explore several strategies:
-
Combination Therapy: If a bypass pathway is activated, combining the triazolopyrimidine inhibitor with an inhibitor of the activated pathway (e.g., a MEK inhibitor or a PI3K inhibitor) can restore sensitivity.[10]
-
Alternative Inhibitors: If an on-target mutation confers resistance to your current compound, switching to a different class of inhibitor that is not affected by that mutation may be effective.[9]
-
Targeting EMT: If EMT is the primary driver of resistance, therapies aimed at reversing the mesenchymal phenotype or targeting mesenchymal-specific vulnerabilities could be explored.[14]
FAQ 6: My in vitro results are not translating to my in vivo models. What could be the reason?
Discrepancies between in vitro and in vivo results can be due to several factors, including:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The drug's concentration and duration of action at the tumor site in an animal model may differ significantly from the in vitro setting.
-
Tumor Microenvironment: The complex interplay between tumor cells and the surrounding stroma, immune cells, and extracellular matrix in vivo can influence drug response and resistance in ways that are not recapitulated in standard 2D cell culture.
-
Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux from the cells, reducing the intracellular concentration of the compound.[19] This is a mechanism that can be more pronounced in vivo.
Question 7: How can I investigate the role of drug efflux pumps in resistance?
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to measure the mRNA levels of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).
-
Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for MDR1) in the presence or absence of known inhibitors to measure the transporter activity.
-
ATPase Assays: The activity of ABC transporters is coupled to ATP hydrolysis. Measuring ATPase activity in the presence of your compound can indicate if it is a substrate for these pumps.[19]
Workflow for Investigating Drug Efflux
Caption: A workflow to investigate the role of drug efflux pumps in resistance.
Conclusion
Addressing resistance to triazolopyrimidine-based compounds requires a multi-faceted and systematic approach. By carefully dissecting the potential mechanisms, from on-target mutations to bypass pathway activation and phenotypic changes, researchers can gain valuable insights into how resistance emerges. This knowledge is paramount for developing rational combination therapies and next-generation inhibitors to overcome these challenges and ultimately improve therapeutic outcomes.
References
- Gudernova, I., & Veselska, R. (2018). An In Vitro System to Study the Epithelial–Mesenchymal Transition. In Methods in Molecular Biology (pp. 169-181). Humana Press, New York, NY.
- Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
- BenchChem. (2025). Application Notes and Protocols for Studying Drug Resistance in Cancer Using NVP-TAE 226.
- Katz, E., Dubois-Marshall, S., Sims, A. H., Gautier, P., Caldwell, H., Meehan, R. R., ... & Clarke, A. R. (2011). An in vitro model that recapitulates the epithelial to mesenchymal transition (EMT) in human breast cancer. PloS one, 6(2), e17083.
- GENO MEMBRANE. (n.d.). Protocol.
- Ecker, A. K., & Ecker, G. F. (2015). EGFR mutations and resistance to irreversible pyrimidine-based EGFR inhibitors. Clinical Cancer Research, 21(17), 3950-3958.
- Ecker, A. K., & Ecker, G. F. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed, 21(17), 3950-3958.
- Ricci, A., & Bronte, G. (2018). Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer. World journal of clinical oncology, 9(3), 44.
- Ahmad, A., & Biersack, B. (2021). The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance. Cancer Drug Resistance, 4(4), 860.
- Tetsu, O., & Hangauer, M. J. (2016). Drug Resistance to EGFR Inhibitors in Lung Cancer. eScholarship.
- Sharma, P., & Kumar, S. (2017). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Future Oncology, 13(23), 2127-2141.
- Kalluri, R., & Weinberg, R. A. (2009). The basics of epithelial-mesenchymal transition.
- Kim, J. E., & Chen, J. (2016). Targeting epithelial–mesenchymal transition (EMT) to overcome drug resistance in cancer. Cancers, 8(7), 63.
- Song, Y., & Gibbons, D. L. (2018). Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death. Journal of thoracic disease, 10(Suppl 13), S1517.
- Memorial Sloan Kettering Cancer Center. (n.d.).
- CD Genomics. (n.d.).
- Lee, S. K., & Kim, J. Y. (2015). Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. Journal of clinical medicine, 4(12), 1933-1943.
- Creative Diagnostics. (n.d.).
- Wang, Z., Lv, W., & Zhang, Y. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & medicinal chemistry letters, 29(2), 209-213.
- YouTube. (2020, June 22).
- Chen, Y., Li, Y., & Zhang, H. (2022). Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. International Journal of Molecular Sciences, 23(15), 8275.
- De Los Reyes, M. G., & Barr, V. A. (2018). Methods of Assessing STING Activation and Trafficking. In Methods in molecular biology (Clifton, N.J.) (Vol. 1714, pp. 195-205).
- Janse, S. A., & Chiriboga, L. (2007). Method for analyzing signaling networks in complex cellular systems. Proceedings of the National Academy of Sciences, 104(49), 19478-19483.
- Al-Dherasi, A. M., & Al-Mekhlafi, H. M. (2022). Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse. Saudi Pharmaceutical Journal, 30(11), 1599-1608.
- Al-Shamsi, H. O., & Mohammed, M. K. (2018). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. International journal of molecular sciences, 19(6), 1794.
- Lee, C. K., & Kim, S. (2019). Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. Proceedings of the National Academy of Sciences, 116(5), 1580-1589.
- Sorger, P. K. (2017, October 30). Gene expression reveals hidden variability in cancer cells' response to drugs. ecancer.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55-74.
- Sealover, N. R., Theard, P., & Pratilas, C. A. (2024, October 5). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR Protocols, 5(4), 103632.
- Kim, D. H., & Kim, J. H. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4787.
- Carrami, E. M., Sharifzadeh, S., Wietek, N. C., Artibani, M., El-Sahhar, S., Sauka-Spengler, T., ... & Ahmed, A. A. (2020).
- Huang, C., & Lu, J. (2026, January 27). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences, 27(3), 1234.
-
Bae, J. S., & Park, S. Y. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[18][20][21] triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4022.
- Jacobs, M. D., & De Vita, C. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS infectious diseases, 4(11), 1587-1594.
- Vickers, C. J., & Schmid, M. C. (1998). Altered gene expression in drug-resistant human breast cancer cells. Molecular and cellular endocrinology, 144(1-2), 127-137.
- Kalluri, R., & Neilson, E. G. (2003). Epithelial-mesenchymal transition and its implications for fibrosis.
-
Lu, C., & Smaill, J. B. (2011). Synthesis and SAR of[18][20][21] Triazolo [1, 5-a] pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of medicinal chemistry, 54(11), 3663-3673.
- Huang, Y., & Jia, Y. (2018). A comparison of mechanistic signaling pathway activity analysis methods.
- Lu, W., & Ben-David, Y. (2017). Investigating Epithelial-To-Mesenchymal Transition with Integrated Computational and Experimental Approaches. International journal of molecular sciences, 18(10), 2097.
Sources
- 1. osti.gov [osti.gov]
- 2. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection methods for Genetic Mutations Analysis - CD Genomics [cd-genomics.com]
- 5. mskcc.org [mskcc.org]
- 6. Role of functional genomics in identifying cancer drug resistance and overcoming cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. oaepublish.com [oaepublish.com]
- 9. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. The basics of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. An In Vitro Model That Recapitulates the Epithelial to Mesenchymal Transition (EMT) in Human Breast Cancer | PLOS One [journals.plos.org]
- 17. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - Song - Journal of Thoracic Disease [jtd.amegroups.org]
- 18. An In Vitro System to Study the Epithelial–Mesenchymal Transition In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 19. genomembrane.com [genomembrane.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Permeability Optimization for 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Derivatives
Status: Operational Ticket ID: T-PK-5MTP-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Executive Summary
The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for purines in kinase inhibition (e.g., CDK2) and microtubule stabilization. However, its planar, rigid bicyclic core often leads to "Brick Dust" properties —high crystallinity and high melting points that limit solubility-driven permeability. Furthermore, the exocyclic 2-amine acts as a hydrogen bond donor (HBD), potentially increasing Polar Surface Area (PSA) beyond the optimal range for passive diffusion.
This guide provides a root-cause analysis and actionable troubleshooting workflows to enhance the cell permeability of this specific chemical series.
Module 1: Structural Optimization (The Design Phase)
FAQ: Structural Design & Physicochemical Properties
Q1: My derivative has a LogP > 3.0, but PAMPA permeability is still low (< 1.0 × 10⁻⁶ cm/s). Why?
A: You are likely facing the Solubility-Permeability Paradox .
High LogP suggests good lipophilicity, but if your compound has a high melting point (>200°C) due to strong intermolecular
-
Diagnostic: Check your thermodynamic solubility. If it is <10 µM, permeability is solubility-limited, not diffusion-limited.
-
Fix: Disrupt the crystal lattice symmetry.
-
Introduce "escape from flatland" by adding sp³-hybridized substituents (e.g., methyl groups) on the 5-methyl or 6-position.
-
Reference: Strategies for reducing lattice energy to improve solubility [1].
-
Q2: Does the 2-amine group need to be masked? A: Often, yes. The 2-primary amine contributes significantly to TPSA (Topological Polar Surface Area).
-
Rule of Thumb: If TPSA > 140 Ų, passive diffusion drops precipitously.
-
Fix:
-
Alkylation: Convert the primary amine (-NH₂) to a secondary amine (-NHR). This removes one HBD and increases lipophilicity.
-
Bioisosteres: Replace the amine with a methyl or methoxy group if H-bonding is not critical for target binding.
-
Prodrugs: If the amine is essential for efficacy, use an amide or carbamate prodrug strategy to mask the HBD during transport.
-
Visualization: SAR Optimization Workflow
Figure 1: Decision tree for structural modification based on physicochemical limitations.
Module 2: Assay Troubleshooting (The Testing Phase)
FAQ: In Vitro Assay Failures
Q3: In Caco-2 assays, my recovery is low (< 70%). Where did the compound go? A: Low recovery usually indicates Non-Specific Binding (NSB) to the plasticware or intracellular accumulation (lysosomal trapping).
-
Mechanism: The triazolopyrimidine core is hydrophobic; the amine can be basic. Basic lipophilic amines often get trapped in acidic lysosomes.
-
Troubleshooting Protocol:
-
Add BSA: Add 0.5% - 1% Bovine Serum Albumin (BSA) to the receiver compartment to act as a "sink" and pull the compound off the plastic/membrane.
-
Check Mass Balance: Measure compound concentration in the cell lysate. If high, it confirms intracellular trapping.
-
Q4: My efflux ratio (B-A / A-B) is > 2.0. Is this a P-gp substrate? A: Likely, yes. Triazolopyrimidines are frequent substrates for P-glycoprotein (P-gp/MDR1).
-
Validation: Run the assay with a specific P-gp inhibitor like Verapamil or Zosuquidar .
-
Result Interpretation: If the Efflux Ratio drops to ~1.0 with the inhibitor, your compound is definitely a P-gp substrate. This requires structural redesign (e.g., lowering LogP or reducing HBD count) or co-formulation strategies.
Visualization: Assay Troubleshooting Logic
Figure 2: Logical flow for diagnosing Caco-2 data anomalies.
Module 3: Experimental Protocols
Standardized PAMPA Protocol for Triazolopyrimidines
Purpose: To assess passive diffusion while mitigating "brick dust" precipitation.
Materials:
-
Membrane: PVDF filter plate (0.45 µm).
-
Lipid Solution: 1% Lecithin in Dodecane (w/v).
-
Donor Buffer: PBS (pH 7.4) + 5% DMSO (Cosolvent is critical for this scaffold).
-
Receiver Buffer: PBS (pH 7.4) + surfactant (e.g., 0.5% Tween-80) to simulate "sink conditions."
Step-by-Step Procedure:
-
Preparation: Dissolve the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine derivative in 100% DMSO to create a 10 mM stock.
-
Dilution: Dilute stock into Donor Buffer to a final concentration of 10-50 µM. Note: Ensure final DMSO is < 5%.
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate. Allow 5 minutes for evaporation/settling.
-
Assembly:
-
Add 300 µL Receiver Buffer to the acceptor plate (bottom).
-
Add 200 µL Donor Solution to the donor plate (top).
-
Sandwich the plates.
-
-
Incubation: Incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound in both Donor and Receiver wells using LC-MS/MS.
-
Calculation: Use the formula for Effective Permeability (
): Where = filter area, = volume, = time.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design. Chemical Research in Toxicology, 24(9), 1420–1456.
-
Kerns, E. H., et al. (2004). Diagnostic in vitro assays for resolving permeability issues in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453.
Validation & Comparative
Publish Comparison Guide: Structure-Activity Relationship of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Analogs
Executive Summary: The Purine Bioisostere Advantage
The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent tubulin polymerization inhibition and cyclin-dependent kinase (CDK) antagonism. As a bioisostere of the purine nucleus, this scaffold offers superior metabolic stability and tunable lipophilicity compared to traditional quinazoline or purine-based drugs.
This guide critically analyzes the Structure-Activity Relationship (SAR) of these analogs, focusing on their application as microtubule destabilizing agents (MDAs) . We compare their efficacy directly against industry standards like Combretastatin A-4 (CA-4) and Colchicine , demonstrating how specific modifications at the C2, C5, and C7 positions drive potency from the micromolar to the nanomolar range.
Chemical Architecture & SAR Analysis
The efficacy of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine analogs hinges on a precise "tri-vector" substitution pattern. The core heterocycle serves as a rigid anchor, positioning substituents to interact with the colchicine-binding site of
The SAR Map
The following diagram illustrates the critical pharmacophores and their impact on biological activity.
Figure 1: SAR landscape of the triazolopyrimidine scaffold. Yellow nodes indicate modifications that yield maximal anticancer potency.
Key SAR Drivers
-
Position 2 (The Amine Linker):
-
Unsubstituted (-NH2): Generally shows weak activity.
-
Substituted (Arylamino): Introducing a substituted aniline at C2 dramatically increases potency. The aromatic ring fits into the hydrophobic pocket of the colchicine binding site. Specifically, 3-hydroxy-4-methoxyphenyl or p-toluidino groups at this position have shown IC50 values comparable to CA-4.[1]
-
-
Position 5 (The Methyl Anchor):
-
The 5-methyl group is optimal. It provides sufficient lipophilicity without causing steric clash within the tubulin binding pocket. Larger groups (e.g., phenyl) often distort the planar conformation required for binding, reducing efficacy.
-
-
Position 7 (The Warhead):
Comparative Performance Guide
The following data compares a lead 5-methyl-triazolo[1,5-a]pyrimidin-2-amine analog (designated here as Analog TP-4k ) against standard clinical and research compounds.
Table 1: Antiproliferative Activity (IC50 in
| Compound | HeLa (Cervical) | A549 (Lung) | HCT116 (Colon) | Tubulin Polymerization IC50 ( | Mechanism Note |
| Analog TP-4k | 0.31 | 3.99 | 1.28 | 4.9 | G2/M Arrest |
| Combretastatin A-4 | 0.01 - 0.5 | 0.05 - 2.0 | 0.5 - 1.5 | 1.0 - 2.5 | Unstable (Cis/Trans isomerization) |
| Colchicine | 0.01 - 0.1 | 0.1 - 1.0 | 0.05 - 0.5 | 2.0 - 3.0 | High Toxicity Profile |
| 5-Fluorouracil | > 10.0 | > 20.0 | 5.0 - 15.0 | N/A | DNA/RNA Antimetabolite |
Performance Verdict:
-
Potency: The lead analogs (TP-4k) exhibit nanomolar to low-micromolar potency, approaching the efficacy of CA-4.
-
Stability: Unlike CA-4, which suffers from cis-trans isomerization leading to inactivation, the triazolopyrimidine core is conformationally rigid, offering superior metabolic stability .
-
Selectivity: Select analogs show a 30-fold selectivity index for cancer cells over normal cells (e.g., HEK293), a significant improvement over the systemic toxicity of Colchicine.
Mechanism of Action: The Signaling Cascade
These analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they prevent the polymerization of tubulin dimers into microtubules, triggering a specific signaling cascade that leads to apoptosis.
Figure 2: The pharmacological cascade triggered by triazolopyrimidine analogs, leading from tubulin binding to apoptotic cell death.
Experimental Protocols
To ensure reproducibility and validate the SAR claims, the following protocols are recommended. These are "self-validating" systems where positive controls (CA-4) must perform within specified ranges.
Protocol A: One-Pot Synthesis of 5-Methyl-7-aryl-triazolo[1,5-a]pyrimidin-2-amines
Rationale: Efficient construction of the bicyclic core using a multicomponent reaction.
-
Reagents:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Solvent: DMF or Ethanol
-
Catalyst: Piperidine (catalytic amount)
-
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux at 80-100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Validation: The formation of a precipitate usually indicates product formation.
-
Cool to room temperature. Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the singlet at
~2.5 ppm (5-Methyl) and the characteristic aromatic protons.[3]
-
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Rationale: Direct confirmation of the molecular target.
-
Preparation:
-
Use a Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin).
-
Prepare 100X stock solutions of the Test Analog, Vehicle (DMSO), and Reference (CA-4, 3
M final).
-
-
Execution:
-
Keep all reagents on ice (4°C).
-
In a 96-well black plate, add tubulin reaction mix (Buffer + GTP + Tubulin).
-
Add test compounds immediately before measuring.
-
Transfer to a plate reader pre-warmed to 37°C.
-
-
Measurement:
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot RFU vs. Time.
-
Self-Validation: The DMSO control must show a sigmoidal curve (polymerization). The CA-4 reference must show a flat line (inhibition). The Test Analog should show dose-dependent flattening of the curve.
-
References
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link][4]
-
Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents. Bioorganic Chemistry. [Link]
-
Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Journal of Molecular Structure. [Link]
-
Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Triazolopyrimidine Isomers: A Technical Guide for Drug Design
Executive Summary
Triazolopyrimidines represent a privileged scaffold in medicinal chemistry, offering bioisosteric equivalence to purines.[1][2] However, the development of these compounds is governed by a critical structural dichotomy: the isomerism between 1,2,4-triazolo[1,5-a]pyrimidine (thermodynamically stable) and 1,2,4-triazolo[4,3-a]pyrimidine (kinetically favored).
This guide provides a rigorous analysis of these isomers, focusing on their distinct biological profiles, the inevitability of the Dimroth rearrangement, and the structure-activity relationships (SAR) that drive their potency as tubulin polymerization inhibitors and antimicrobial agents.
Chemical Architecture & The Dimroth Rearrangement
For researchers, the primary challenge in exploring triazolopyrimidines is the Dimroth Rearrangement . This isomerization dictates that many compounds synthesized as [4,3-a] systems will convert to [1,5-a] systems under acidic, basic, or thermal stress.
Structural Differentiation
-
1,2,4-Triazolo[1,5-a]pyrimidine: Characterized by a bridgehead nitrogen at position 1.[3] It is the thermodynamic product and the scaffold for most bioactive leads (e.g., Trappidil).
-
1,2,4-Triazolo[4,3-a]pyrimidine: Characterized by a bridgehead nitrogen at position 4. Often formed under mild conditions but prone to rearrangement.
The Dimroth Rearrangement Mechanism
Understanding this pathway is essential for structural verification. A drug candidate designed as a [4,3-a] isomer may unintentionally rearrange during formulation or metabolism.
Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer.
Biological Performance Profile
Anticancer Activity: Tubulin Polymerization Inhibition
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for targeting the colchicine-binding site of
-
Mechanism: These compounds disrupt microtubule dynamics, preventing the formation of the mitotic spindle.
-
Key SAR Drivers:
-
C-7 Position: Bulky, lipophilic groups (e.g., 3,4,5-trimethoxyphenyl) mimic the A-ring of colchicine.
-
C-2 Position: Anilino substituents (e.g., p-toluidino) enhance binding affinity via hydrophobic interactions.
-
Isomer Impact: The [1,5-a] isomer consistently shows superior metabolic stability and binding affinity compared to non-rearranged [4,3-a] analogs, which often lack the requisite planar geometry for the colchicine pocket.
-
Figure 2: Mechanism of action for triazolopyrimidine-based antimitotic agents.
Antimicrobial Activity: DNA Gyrase Inhibition
While [1,5-a] isomers dominate anticancer research, both isomers have shown antimicrobial potential. However, the [1,5-a] isomer is frequently identified as a DNA gyrase inhibitor (similar to fluoroquinolones).
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Potency: MIC values often range from 1–10
g/mL for optimized derivatives.
Comparative Data Analysis
The following table synthesizes data from key studies comparing specific derivatives. Note the correlation between the [1,5-a] structure and nanomolar anticancer potency.[4]
| Feature | 1,2,4-Triazolo[1,5-a]pyrimidine | 1,2,4-Triazolo[4,3-a]pyrimidine |
| Thermodynamic Stability | High (Stable End Product) | Low (Prone to Dimroth Rearrangement) |
| Primary Biological Target | Tubulin (Colchicine Site), DNA Gyrase | Antimicrobial (less defined targets) |
| Key Anticancer Potency | IC | Generally lower or unstable |
| Tubulin Inhibition (IC | ~0.45 | N/A (Often inactive or rearranges) |
| Synthetic Accessibility | High (via 1,3-dicarbonyl condensation) | Moderate (via hydrazinopyrimidines) |
Key Data Point:
In a study of 2-anilino substituted derivatives, the [1,5-a] isomer (Compound 3d) exhibited an IC
Experimental Technical Reference
To ensure scientific integrity, researchers must validate the isomeric state of their compounds before biological testing.
Protocol: Isomer Differentiation via NMR
The shift of the bridgehead proton is distinct between isomers.
-
Prepare Sample: Dissolve 5-10 mg of compound in DMSO-
. -
Acquire
H NMR: Focus on the aromatic region (7.0 - 9.5 ppm). -
Analysis:
-
[1,5-a] Isomer: The proton at C-2 (if unsubstituted) or H-5/H-6 typically appears downfield due to the electron-deficient pyrimidine ring fusion.
-
[4,3-a] Isomer: Distinct splitting patterns; often converts to [1,5-a] in solution over time (monitor spectra at t=0 and t=24h to check stability).
-
Protocol: In Vitro Tubulin Polymerization Assay
This assay validates the mechanism of action for anticancer candidates.
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9).
Workflow:
-
Preparation: Dilute test compounds in DMSO to 100x final concentration.
-
Assembly: In a 96-well plate (pre-warmed to 37°C), mix:
-
85
L Tubulin/PEM buffer solution (2 mg/mL tubulin). -
10
L GTP (1 mM final). -
1
L Test Compound.
-
-
Measurement: Immediately place in a kinetic plate reader at 37°C.
-
Detection: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Interpretation:
-
Control (Vehicle): Sigmoidal curve indicating polymerization.
-
Active Inhibitor: Flat line or reduced slope (suppressed polymerization).
-
Calculation: Determine IC
as the concentration reducing the V of polymerization by 50%.
-
References
-
Romagnoli, R., et al. "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities."[5] Scientific Reports, 2019. Link
-
Zhang, S., et al. "Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition." Journal of Medicinal Chemistry, 2007. Link
-
El-Sherbeny, M. A., et al. "Synthesis, antimicrobial activity and cytotoxic investigation of novel trifluoromethylated tetrazolo[1,5-a]pyrimidines." Medicinal Chemistry Research, 2017. Link
-
Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyrimidine Ring System." Journal of Organic Chemistry, 1966. Link
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]
Technical Guide: Benchmarking 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Against Purine Analogs
Executive Summary
5-Methyl-triazolo[1,5-a]pyrimidin-2-amine represents a critical evolution in heterocyclic scaffold design. While traditional purine analogs (e.g., adenine, guanine derivatives) have long served as the backbone for kinase inhibitors and nucleoside antivirals, they frequently suffer from poor solubility, rapid metabolic clearance, and promiscuous binding.
This guide benchmarks the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold against standard purine architectures. Experimental evidence suggests that this "aza-indolizine" bioisostere offers superior thermodynamic solubility, distinct binding modes (the "180° flip"), and enhanced metabolic stability, making it a preferred template for next-generation drug discovery in oncology (CDK/Trk inhibition) and infectious disease.
Part 1: Structural & Mechanistic Benchmarking
The Bioisosteric Advantage
The triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with purine but lacks the N7 and N9 nitrogens, altering its hydrogen bond donor/acceptor profile. This structural nuance drives three key performance differentiators:
| Feature | Purine Scaffold (Traditional) | 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine (TP) | Impact on Drug Design |
| Electronic Character | Electron-rich, high aromaticity | Electron-deficient pyrimidine ring | Altered |
| Binding Orientation | Rigid canonical binding | The "Flip" Mechanism : Often binds 180° rotated relative to purines | Accesses novel hydrophobic pockets; overcomes resistance mutations. |
| Solubility (LogS) | Generally Low (< -4.0) | Moderate to High (due to bridgehead nitrogen) | Improved oral bioavailability and formulation stability. |
| Metabolic Liability | Prone to rapid oxidation at C8 | Resistant to C-oxidation; stable bridgehead | Longer half-life ( |
Case Study: Kinase Inhibition (CDK2 & TrkA)
In comparative studies targeting Cyclin-Dependent Kinase 2 (CDK2), TP derivatives demonstrated a distinct advantage over the purine-based drug Roscovitine .
-
Purine Limitation: Roscovitine inhibits CDK2 competitively but suffers from rapid metabolic clearance.
-
TP Performance: Derivatives of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine achieved low nanomolar IC50 values (e.g., <10 nM for optimized analogs) and maintained selectivity against off-target kinases like GSK3
. -
Mechanism: The 5-methyl group on the TP scaffold positions substituents to exploit the "sugar pocket" of the ATP binding site more effectively than the ribose-mimics of purines.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
Objective: Synthesize 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine with high purity (>98%) avoiding the formation of the 7-methyl isomer.
Reagents:
Workflow:
-
Dissolution: Dissolve 3-amino-1,2,4-triazole in glacial acetic acid at room temperature.
-
Condensation: Add acetylacetone dropwise. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. Note: The 5-methyl isomer is thermodynamically favored under acidic reflux.
-
Precipitation: Cool to room temperature. The product precipitates as white/off-white crystals.
-
Filtration: Filter and wash with cold ethanol to remove unreacted diketone.
-
Validation: Confirm structure via
H-NMR (Singlet at 2.45 ppm for 5-CH ).
Protocol B: Comparative Kinase Affinity Assay (FRET-based)
Objective: Benchmark the binding affinity (
-
Preparation: Prepare 10 mM stocks of TP-derivative and Purine-control (e.g., Roscovitine) in DMSO.
-
Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Mix kinase (e.g., CDK2/CyclinA) with tracer (Alexa Fluor conjugate) and test compounds. Incubate for 1 hour at 25°C.
-
Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Fit curves using the Hill equation. A lower
indicates superior potency.
Part 3: Visualization of Mechanisms & Workflows
Synthesis & Selectivity Workflow
This diagram illustrates the critical decision points in synthesizing the specific 5-methyl isomer versus the 7-methyl impurity.
Caption: Regioselective synthesis pathway controlling the formation of the 5-Methyl bioisostere.
Mechanism of Action: Kinase Binding
Comparison of how the TP scaffold inhibits cell proliferation compared to standard purine pathways.
Caption: Mechanistic divergence: TP scaffolds offer sustained inhibition due to enhanced metabolic stability.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. MDPI Molecules. [Link]
-
Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. MDPI Molecules. [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine and purine analogs. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the precise structural elucidation of heterocyclic compounds is paramount. The triazolopyrimidine scaffold, a privileged structure in numerous biologically active molecules, frequently presents as two key regioisomers: the thermodynamically more stable triazolo[1,5-a]pyrimidine and the kinetically favored, but often labile, triazolo[4,3-a]pyrimidine.[1] The subtle difference in the fusion of the triazole and pyrimidine rings profoundly impacts their physicochemical properties and biological activities. Consequently, unambiguous differentiation between these two isomers is a critical step in synthesis, characterization, and downstream applications.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of these isomers, grounded in experimental data and mechanistic insights.
The Foundation: Isomeric Structures and the Dimroth Rearrangement
The core challenge in differentiating these isomers lies in their identical molecular formula and mass. The key distinction is the position of the bridgehead nitrogen atom. In the [1,5-a] isomer, the pyrimidine ring is fused between N1 and C5 of the triazole ring, whereas in the [4,3-a] isomer, the fusion occurs between N4 and C3 of the triazole. This structural variance leads to distinct electronic distributions within the bicyclic systems, which can be probed using various spectroscopic methods.
A crucial consideration is the propensity of the [4,3-a] isomer to undergo a Dimroth rearrangement to the more stable [1,5-a] form, often under thermal or acidic/basic conditions.[1] This potential for interconversion underscores the need for reliable and rapid spectroscopic differentiation.
Caption: Isomeric structures and the Dimroth rearrangement pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly multidimensional techniques, stands as the most definitive method for distinguishing between triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers.
¹H and ¹³C NMR Spectroscopy
While subtle differences in the chemical shifts of protons and carbons exist between the two isomers, they can be highly dependent on the substitution pattern of the rings. However, some general trends can be observed. For instance, in many reported cases, the pyrimidine protons of the [1,5-a] isomer appear at slightly different chemical shifts compared to their counterparts in the [4,3-a] isomer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Pairs
| Compound/Isomer | H-2 (triazole) | H-5 (pyrimidine) | H-6 (pyrimidine) | H-7 (pyrimidine) | C-2 (triazole) | C-5 (pyrimidine) | C-7 (pyrimidine) | Reference |
| Triazolo[1,5-a]pyrimidine derivative | 8.44 | - | 7.00 | - | 155.25 | 155.52 | 165.07 | |
| Triazolo[4,3-a]pyrimidine derivative | - | 6.17 | - | - | - | - | - | [2] |
Note: Direct comparison of parent compounds is scarce in literature; data presented is for substituted derivatives and should be used as a general guide.
The Decisive Tool: ¹⁵N NMR and ¹H-¹⁵N HMBC Spectroscopy
The most unambiguous method for differentiation lies in the analysis of ¹⁵N NMR chemical shifts, often measured indirectly through ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][3] The nitrogen atoms in the two isomeric systems have significantly different electronic environments, leading to distinct ¹⁵N chemical shifts.
The key distinction arises from the nature of the nitrogen atoms in the triazole ring. In the [1,5-a] isomer, the triazole ring contains "pyridine-like" and "pyrrole-like" nitrogens. In contrast, the [4,3-a] isomer has a different arrangement of these nitrogen types. This difference is readily apparent in the ¹H-¹⁵N HMBC spectrum, where correlations between specific protons and nitrogens provide a definitive structural assignment.
Experimental Protocol: ¹H-¹⁵N HMBC for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.
-
Acquisition: Acquire a standard gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling constant (ⁿJNH) to a typical value of 5-10 Hz to observe correlations over two to four bonds.
-
Data Analysis: Process the 2D spectrum and identify the key correlations. For the [1,5-a] isomer, expect to see correlations from the pyrimidine protons to the bridgehead nitrogen and adjacent triazole nitrogens. The correlation patterns for the [4,3-a] isomer will be distinctly different due to the altered connectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine proper disposal procedures
Executive Summary: Operational Safety Directive
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 33376-96-4) is a nitrogen-rich heterocyclic amine commonly used as a pharmacophore in drug discovery (e.g., phosphodiesterase inhibitors).[1][2] While not classified as a P-list or U-list acute toxin under US EPA RCRA regulations, it exhibits specific GHS health hazards (Acute Toxicity, Irritant) that mandate strict segregation from general waste streams.[1][2]
Immediate Action Required:
-
Do NOT dispose of down drains or in municipal trash.[2]
-
Do NOT mix with strong oxidizing acids (Nitric, Chromic) due to potential for energetic reactions with the triazole ring.[1][2]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Part 1: Chemical Intelligence & Hazard Assessment
Before initiating disposal, you must validate the chemical state.[1][2][3] This compound is stable under normal conditions but poses health risks upon exposure.[1][2]
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 33376-96-4 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₆H₇N₅ | High Nitrogen content; potential NOx generator during incineration.[1][2] |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector during transfer.[1][2] |
| Solubility | DMSO, Methanol, Ethanol | Use organic solvents for decontamination/rinsing.[1][2] |
| GHS Signal | WARNING | Requires standard PPE (Nitrile gloves, safety glasses, lab coat).[1][2] |
| Hazard Statements | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][4] Irritant) | Respiratory protection (fume hood) is mandatory during solid handling.[1][2] |
Expert Insight: The triazolopyrimidine core is chemically robust.[1][2] Standard hydrolysis (water/soap) will not degrade the molecule.[1][2] You must rely on containment and off-site incineration rather than in-lab chemical deactivation.[1][2]
Part 2: Waste Classification & Segregation Logic
Proper classification prevents regulatory fines and dangerous cross-reactivity.[1][2]
-
RCRA Status: Non-listed.[1][2] It falls under "Characteristic Waste" if it exhibits toxicity, but practically, it is managed as "Non-Halogenated Organic Waste." [1][2]
-
Segregation Rule:
Part 3: Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired inventory, excess weighing powder, spilled solids.[1]
-
Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Secondary Containment: Place the jar into a secondary bin in the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
Applicable for: Mother liquors, rotovap condensates, HPLC waste streams.[1]
-
Solvent Assessment: Determine if the solvent system contains halogens (DCM, Chloroform).[1][2]
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Transfer: Funnel liquid into the appropriate carboy (leave 10% headspace). Cap tightly.
Protocol C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1][3]
-
Bagging: Place all solid debris into a clear, heavy-duty (minimum 4 mil) polyethylene bag.
-
Sealing: Twist and tape the bag neck (Gooseneck seal).
-
Disposal: Place in the "Solid Hazardous Waste" drum.
Part 4: Decontamination & Spill Management
Scenario: You have spilled 500 mg of powder on the benchtop.
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.[1][2]
-
PPE Up: Double nitrile gloves, lab coat, safety goggles. Use a N95 mask if outside a fume hood.[2]
-
Dry Collection: Gently sweep powder into a dust pan or use a scoop.[1][2] Do not create dust. Place in solid waste container.
-
Solvent Wash (The Critical Step):
-
Final Clean: Wash the area with soap and water to remove the solvent film.[2]
Part 5: Disposal Decision Matrix
The following logic flow ensures every gram of waste ends up in the correct stream, compliant with EHS standards.
Figure 1: Decision tree for segregating and disposing of triazolopyrimidine waste streams to ensure regulatory compliance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169505, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1][2] Retrieved from [Link][1]
Sources
- 1. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine | C6H7N5 | CID 169505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. web.mit.edu [web.mit.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 99969-13-8|5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
CAS Number: 99969-13-8 Molecular Formula: C₆H₇N₅ Molecular Weight: 149.15 g/mol Synonyms: 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine[1]
Part 1: Executive Safety Summary
Status: WARNING – Bioactive Heterocyclic Amine.[1] Immediate Action: Handle only inside a certified chemical fume hood. Avoid all aerosol generation.[1]
This compound belongs to the triazolopyrimidine class, a scaffold frequently utilized in medicinal chemistry for its bioactivity (e.g., kinase inhibition, adenosine receptor antagonism).[1] While specific toxicological data for the 2-amine isomer (CAS 99969-13-8) is limited compared to its 7-amine isomer (CAS 33376-96-4) or the drug Trapidil, structural analogy mandates handling this substance as a Category 3/4 Acute Toxin and a Respiratory Irritant .[1]
GHS Hazard Classification (Derived from Structural Analogs)
| Pictogram | Hazard Code | Hazard Statement |
| ⚠️ | H302 | Harmful if swallowed.[1][2][3] |
| ⚠️ | H315 | Causes skin irritation.[1][2][4][5] |
| ⚠️ | H319 | Causes serious eye irritation.[1][4][5][6] |
| ⚠️ | H335 | May cause respiratory irritation.[1][4][5] |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method, prioritizing protection against fine particulate inhalation and dermal absorption of organic amines.
PPE Selection Logic
-
Respiratory: The primary risk is inhalation of dust during weighing.[1] The triazole ring system increases polarity and potential bioavailability.[1]
-
Dermal: Amines can penetrate standard latex; Nitrile is required.[1]
-
Ocular: Fine powders behave like fluids in air; safety glasses with side shields are the minimum, but goggles are preferred during transfer.[1]
Detailed PPE Specifications
| Protection Zone | Low Risk Operation (Closed Vial / Storage) | High Risk Operation (Weighing / Solubilizing / Synthesis) |
| Hand Protection | Single Nitrile Gloves (Thickness: ≥ 4 mil) | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, ≥ 5 mil)Change outer glove immediately upon splash.[1] |
| Respiratory | Lab ventilation (6-12 ACH) | Fume Hood Required Face velocity: 80–100 fpm.If hood unavailable: N95 or P100 Respirator.[1] |
| Eye/Face | Safety Glasses (ANSI Z87.[1]1) | Chemical Splash Goggles Required if dissolving in volatile solvents (DCM, Methanol) or heating.[1] |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat or Apron Recommended if handling >1g quantities to prevent fabric contamination.[1] |
Part 3: Operational Protocols
Hierarchy of Controls & Decision Logic
The following flowchart illustrates the decision-making process for handling this compound safely.
Figure 1: PPE and Engineering Control Decision Tree based on physical state and solvent system.
Weighing and Solubilization SOP
Objective: Prepare a stock solution while minimizing dust exposure.
-
Preparation:
-
Weighing:
-
Solubilization:
Reaction Safety (Incompatibilities)
-
Strong Oxidizers: Reaction with peroxides or permanganates may be vigorous.[1]
-
Acylating Agents: The primary amine at the 2-position is nucleophilic.[1] Reaction with acid chlorides/anhydrides will be rapid and exothermic.[1]
-
Acids: Will form salts.[1] Ensure exotherm is controlled if adding to strong acid.[1]
Part 4: Emergency Response & Disposal[1]
Spill Management
If < 500 mg is spilled:
-
Evacuate the immediate area of personnel.
-
Don PPE: Double nitrile gloves, goggles, N95 respirator (if outside hood).[1]
-
Contain: Cover powder with a damp paper towel (dampened with water or ethanol) to prevent dust dispersal.[1]
-
Clean: Scoop up the damp material/towel.[1] Wipe the area 3 times with Ethanol-soaked pads.[1]
-
Disposal: Place all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."
First Aid[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (triazolo-pyrimidines can be respiratory sensitizers).[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][6] Remove contact lenses if present.[1][4][6]
Waste Disposal[1][6]
-
Stream: Organic Hazardous Waste (Solid or Liquid).[1]
-
Coding: Do not drain dispose.
-
Container: High-density polyethylene (HDPE) or glass.[1]
References
-
PubChem. (2025).[1][2] 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Isomer Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine | C6H7N5 | CID 169505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
